6-Chloro-4-(trifluoromethyl)nicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUOEXUXOKCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382624 | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-77-2 | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 6-Chloro-4-(trifluoromethyl)nicotinic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Chloro-4-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in modern medicinal chemistry and agrochemical development. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring, make it an invaluable scaffold for designing novel bioactive molecules. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and supported by authoritative references. We will explore a prevalent synthetic pathway, delve into the rationale behind procedural choices, and present a full suite of characterization data to ensure compound identity and purity.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
The incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. When appended to a pyridine scaffold, as in this compound, these effects are amplified. The pyridine nitrogen acts as a hydrogen bond acceptor, while the chloro and trifluoromethyl groups modulate the ring's electronics and provide vectors for further chemical modification. This compound serves as a critical intermediate for creating a diverse range of molecules, from insecticides to potential pharmaceuticals.[1][2] The synthesis of such trifluoromethylpyridine derivatives has evolved from harsh, high-temperature gas-phase reactions to more controlled, solution-phase methods that allow for greater functional group tolerance and scalability.[2]
Retrosynthetic Analysis and Strategy
A logical and efficient synthesis of this compound hinges on the strategic functionalization of a pre-formed pyridine ring. Our analysis identifies 2-chloro-4-(trifluoromethyl)pyridine as a pivotal precursor. This intermediate provides the core scaffold, which can then be selectively functionalized at the 3-position to introduce the carboxylic acid group. This multi-step approach allows for purification at intermediate stages, ensuring high purity in the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Fig. 1: High-level synthetic workflow.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group; therefore, it must be activated. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are highly effective for this purpose.
Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in N,N-dimethylformamide (DMF, 160 mL), add phosphorus pentachloride (2.0 mol) portion-wise at room temperature.[3] The use of DMF as a solvent is strategic; it is polar, aprotic, and has a high boiling point suitable for this reaction, which can be exothermic.
-
Reaction Execution: Stir the mixture for 5 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture into ice water to quench the excess PCl₅. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 78-80 °C / 75 mmHg to yield 2-chloro-4-(trifluoromethyl)pyridine as a liquid.[3] A typical yield for this reaction is approximately 84%.[3]
Causality & Trustworthiness: The use of a 2:1 molar ratio of PCl₅ to the hydroxypyridine ensures complete conversion. The aqueous workup is critical for removing inorganic phosphorus byproducts. Vacuum distillation is a self-validating purification method for liquids, as the boiling point at a specific pressure is a physical constant of the pure compound.
Part 2: Synthesis of this compound
With the precursor in hand, the next critical step is the introduction of the carboxylic acid group at the 3-position. A highly regioselective method for this is directed ortho-metalation, followed by quenching with an electrophile (in this case, carbon dioxide).
Protocol:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2-chloro-4-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.1 equivalents) to the cooled solution. Stir at -78 °C for 1 hour. The causality here is that LDA is a strong, non-nucleophilic base that will selectively deprotonate the most acidic C-H bond on the pyridine ring, which is the C-3 position, directed by the chloro group. The low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78 °C. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a lithium carboxylate salt.
-
Workup and Isolation: Allow the reaction to warm to room temperature. Quench by adding aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the desired nicotinic acid.[4]
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization and Data Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
The expected physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5] |
| Molecular Weight | 225.55 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 119-121 °C | [7] |
| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [5] |
| CAS Number | 261635-77-2 | [5] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for identifying the specific arrangement of hydrogen atoms. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. A spectrum recorded in DMSO-d6 would show these peaks.[8] A broad singlet corresponding to the carboxylic acid proton would also be present, typically downfield.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals, including the characteristic signal for the carboxylic acid carbon (typically >160 ppm) and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds. A single sharp signal is expected, confirming the presence of a single trifluoromethyl group environment. For a related compound, 2-chloro-4-trifluoromethylpyridine, the ¹⁹FNMR signal appears at -11.5 ppm relative to TFA.[3]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 224.9804 Da.[5][9] The isotopic pattern of the molecular ion will also clearly show the presence of one chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed.[5]
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Hazard Statements: H301 (Toxic if swallowed).[5]
-
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This guide has detailed a robust and well-documented pathway for the synthesis of this compound, a valuable building block in chemical research. By starting from 2-hydroxy-4-(trifluoromethyl)pyridine, the synthesis proceeds through the key intermediate 2-chloro-4-(trifluoromethyl)pyridine, followed by regioselective carboxylation. The rationale behind each procedural step has been explained to provide a deeper understanding of the underlying chemistry. The comprehensive characterization data presented serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and agrochemical development.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound CAS#: [chemicalbook.com]
- 8. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR [m.chemicalbook.com]
- 9. PubChemLite - this compound (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(trifluoromethyl)nicotinic Acid
Introduction
6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS: 261635-77-2) is a halogenated and trifluoromethyl-substituted pyridine derivative.[1] Molecules of this class are pivotal building blocks in medicinal chemistry and materials science, where the unique properties of the pyridine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the reactivity imparted by the chloro substituent, offer a versatile scaffold for designing novel compounds.[2]
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. The methodologies and interpretations presented herein are grounded in fundamental principles and reflect industry-standard protocols for small molecule analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and probe the electronic environment of specific atoms like fluorine.
¹H NMR Analysis: The Proton Environment
The proton NMR spectrum provides a direct count and analysis of the hydrogen atoms in the structure. For this compound, we expect to see signals corresponding to the two protons on the pyridine ring and the acidic proton of the carboxyl group. The spectrum is typically acquired in a deuterated solvent that can solubilize the analyte and exchange with the acidic proton, such as DMSO-d₆.[3]
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically very deshielded and appears as a broad signal that exchanges with D₂O. |
| ~9.0 | Singlet | 1H | H-2 | This proton is adjacent to the nitrogen atom and the carboxylic acid, leading to significant deshielding. |
| ~8.1 | Singlet | 1H | H-5 | This proton is ortho to the electron-withdrawing chloro group, resulting in a downfield shift. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the carboxylic acid proton, which might be lost to exchange in protic solvents like methanol-d₄. A 400 MHz (or higher) spectrometer is used to ensure adequate signal dispersion and resolution of the aromatic protons.
¹³C NMR Analysis: The Carbon Framework
Carbon NMR reveals the number and electronic environment of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, this experiment requires more acquisition time but provides invaluable structural detail.
Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | J-Coupling | Assignment | Rationale |
|---|---|---|---|
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. | |
| ~155 | C-6 | The carbon atom bonded to chlorine is deshielded by the halogen's electronegativity. | |
| ~152 | C-2 | The carbon adjacent to the ring nitrogen appears at a characteristic downfield shift. | |
| ~142 | Quartet (~35 Hz) | C-4 | This quaternary carbon is attached to the CF₃ group, causing a downfield shift and a characteristic quartet due to ¹J(C-F) coupling. |
| ~135 | C-3 | The quaternary carbon bearing the carboxylic acid group. | |
| ~122 | Quartet (~275 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond coupling constant with the three fluorine atoms. |
| ~120 | | C-5 | The carbon atom bearing the H-5 proton. |
¹⁹F NMR Analysis: The Fluorine Signature
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds.[2] For this compound, it provides a clean and unambiguous signal for the CF₃ group.
Expected ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|
| ~ -63 | Singlet | CF₃ | A single peak is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is typical for an aromatic-CF₃ group relative to the CFCl₃ standard.[4] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner and insert it into the magnet of a 400 MHz NMR spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies and perform automated shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the range of -2 to 16 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). Set the spectral width to cover 0 to 200 ppm and allow for a sufficient number of scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Set the spectral width to cover a relevant range (e.g., -40 to -80 ppm).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[5] For this compound, IR spectroscopy confirms the presence of the carboxylic acid, the aromatic ring, and the C-F bonds.
Interpretation of the IR Spectrum
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid O-H |
| ~1710 | Strong | C=O stretch | Carboxylic acid C=O |
| 1550-1600 | Medium | C=C / C=N stretch | Pyridine ring vibrations |
| 1100-1300 | Very Strong | C-F stretch | Trifluoromethyl group |
| ~850 | Medium-Strong | C-Cl stretch | Aryl-Chloride |
Trustworthiness of the Protocol: The combination of a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ with a very broad hydroxyl (O-H) band confirms the carboxylic acid moiety with high confidence. The intense absorptions in the 1100-1300 cm⁻¹ range are a hallmark of C-F bonds, validating the trifluoromethyl group's presence.
Experimental Protocol for FTIR-ATR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Key IR vibrational modes for the target molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition.
Analysis of Mass Spectra (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nicotinic acid derivatives, allowing for the detection of the intact molecular ion.
Expected High-Resolution Mass Spectrometry Data
| Ion Adduct | Ionization Mode | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Positive | 225.9877 |
| [M-H]⁻ | Negative | 223.9732 |
| [M+Na]⁺ | Positive | 247.9697 |
Authoritative Grounding: The molecular formula C₇H₃ClF₃NO₂ has a monoisotopic mass of 224.9804 Da.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M) will be accompanied by an M+2 peak with roughly one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.
Predicted Fragmentation: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to provide further structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to separate the analyte from any impurities. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
Mass Analysis: The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is set to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes to detect the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.
-
Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument's software to calculate the elemental composition from the accurate mass and compare the measured isotopic pattern with the theoretical pattern for C₇H₃ClF₃NO₂.
Caption: General workflow for LC-MS analysis.
Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the exact atomic arrangement of the carbon-hydrogen skeleton and confirms the trifluoromethyl group's location. IR spectroscopy provides rapid confirmation of the key carboxylic acid, aromatic, and fluorinated functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through accurate mass measurement and chlorine's characteristic isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in research and development.
References
An In-Depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinic Acid (CAS No. 261635-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-(trifluoromethyl)nicotinic acid, identified by CAS number 261635-77-2, is a halogenated pyridine carboxylic acid derivative. This compound has emerged as a significant building block in medicinal chemistry, primarily owing to the presence of the trifluoromethyl group and a reactive chlorine atom on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of molecules into which it is incorporated, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 261635-77-2 | [1] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | White to off-white or cream-colored solid/powder | |
| Melting Point | 114-116 °C | [2] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
While specific, detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from related patent literature. A plausible synthetic route involves the hydrolysis of a corresponding ester, which in turn can be prepared from commercially available starting materials.
A representative synthesis for a related compound, 6-(Trifluoromethyl)nicotinic acid, involves the catalytic hydrogenation of a chlorinated precursor using palladium on carbon (Pd/C) to remove a chlorine atom.[3] This suggests that similar catalytic methods could be employed in the synthesis or modification of this compound.
Characterization:
The identity and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. A commercially available ¹H NMR spectrum for this compound can be used as a reference.[2]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the C-F bonds of the trifluoromethyl group.
Applications in Drug Development
The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the carboxylic acid group allows for the formation of amide and ester linkages, while the chlorine atom can be displaced in nucleophilic substitution reactions, providing a versatile handle for molecular elaboration.
Calcium-Sensing Receptor (CaSR) Antagonists
A significant application of this compound is in the synthesis of arylalkylamine derivatives that act as antagonists of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.
A patent (WO2005115975A1) discloses the use of this compound as an intermediate in the preparation of these CaSR antagonists. The general synthetic scheme involves the amidation of the carboxylic acid group of this compound with an appropriate amine.
Caption: Synthetic workflow for CaSR antagonists.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a CaSR antagonist from this compound is proprietary, a general procedure can be outlined based on standard organic chemistry techniques.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired arylalkylamine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1] It is also a skin and eye irritant.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]
In case of exposure:
-
Skin contact: Wash immediately with plenty of water.[2]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Ingestion: If swallowed, immediately call a poison center or doctor/physician. Rinse mouth.[2]
Conclusion
6-Chloro-4-(trifluoromethyl)nicotinc acid is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its utility has been demonstrated in the preparation of Calcium-Sensing Receptor antagonists, highlighting its potential for the development of therapeutics targeting a range of diseases. Further research into the applications of this compound and its derivatives is likely to uncover new and important biological activities.
References
A Comprehensive Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
6-Chloro-4-(trifluoromethyl)nicotinic acid, with the CAS number 261635-77-2, is a halogenated pyridine carboxylic acid derivative that has emerged as a significant building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety, offers a unique combination of reactive sites and physicochemical properties. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, enhancing the reactivity of the chlorine atom towards nucleophilic substitution and modulating the acidity of the carboxylic acid.[3] These characteristics make this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Trifluoromethyl-containing compounds are of particular interest in medicinal chemistry due to the ability of the CF3 group to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4][5][6] This guide provides an in-depth overview of the synthesis, properties, and key applications of this versatile compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][7] |
| Molecular Weight | 225.55 g/mol | [1] |
| CAS Number | 261635-77-2 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 114-116 °C | [8] |
| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| InChI | 1S/C7H3ClF3NO2/c8-5-1-4(7(9,10,11))3(2-12-5)6(13)14/h1-2H,(H,13,14) | [7] |
| InChIKey | BULUOEXUXOKCIG-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the protons on the pyridine ring. A representative ¹H NMR spectrum (400 MHz, DMSO-d₆) would be expected to show distinct signals for the two aromatic protons.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. The spectrum would show characteristic signals for the carbons of the pyridine ring, the trifluoromethyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl, and C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 224.98044 Da.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.
Synthesis of this compound
A potential synthetic pathway, adapted from methodologies for similar compounds, is outlined below.[11][12] This proposed synthesis illustrates a common approach to the formation of the carboxylic acid functionality on a pyridine ring.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step experimental protocol based on the synthesis of analogous compounds.[12] Researchers should adapt and optimize these conditions based on laboratory experiments.
Step 1: Hydrolysis of 2,6-dichloro-4-(trifluoromethyl)-3-cyanopyridine to 2,6-dichloro-4-(trifluoromethyl)nicotinic acid
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)-3-cyanopyridine in a mixture of ethanol and water, add a stoichiometric excess of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.
Step 2: Selective Dechlorination to this compound
-
In a high-pressure reactor, dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C) and a base (e.g., triethylamine) to the solution.
-
Pressurize the reactor with hydrogen gas to approximately 1.8 MPa.
-
Heat the reaction mixture to around 80°C and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
After cooling and releasing the pressure, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate and purify the crude product, for example, by recrystallization from a suitable solvent system like petroleum ether and ethyl acetate, to yield this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. The carboxylic acid at the 3-position can undergo standard transformations such as esterification and amidation.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.
-
Pharmaceuticals: The trifluoromethyl-substituted pyridine scaffold is a common motif in many modern pharmaceuticals. The ability to introduce various nucleophiles at the 6-position via SNAr, coupled with the derivatization of the carboxylic acid, allows for the generation of diverse libraries of compounds for drug screening. Derivatives of nicotinic acid have been investigated for a range of biological activities, including as potential antifungal and anticancer agents.[13][14]
-
Agrochemicals: Trifluoromethylpyridines are key components in a number of successful agrochemicals.[3][15] For instance, the related 4-(trifluoromethyl)nicotinic acid is a crucial intermediate in the synthesis of the insecticide flonicamid.[5] The structural motifs accessible from this compound are of high interest in the development of new herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and selectivity of these agents.[16]
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive chlorine atom, a bioisosteric trifluoromethyl group, and a versatile carboxylic acid handle provides a powerful platform for the synthesis of novel and complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and crop protection agents.
References
- 1. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. PubChemLite - this compound (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 10. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR [m.chemicalbook.com]
- 11. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 12. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Methodological & Application
Application Note: Quantitative Analysis of 6-Chloro-4-(trifluoromethyl)nicotinic acid using HPLC-UV and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound in bulk materials and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[2]
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique suitable for routine quality control where analyte concentrations are relatively high.[2][3] GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.[4]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a reliable and cost-effective method for the quantification of this compound. The following protocol outlines a reversed-phase HPLC (RP-HPLC) method that can be readily adapted and validated in a laboratory setting.
Experimental Workflow: HPLC-UV Analysis
References
The Synthetic Chemist's Gateway: Harnessing the Potential of 6-Chloro-4-(trifluoromethyl)nicotinic Acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Privileged Scaffold
6-Chloro-4-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative featuring a trifluoromethyl group and a chlorine atom, both of which impart unique reactivity and properties to the molecule.[1] The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the C-Cl bond, making it a prime substrate for various cross-coupling and nucleophilic substitution reactions. Its structural motifs are found in numerous biologically active compounds, making it a valuable intermediate in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| CAS Number | 261635-77-2 |
| Appearance | White to off-white solid |
| Melting Point | 193-197 °C |
Safety and Handling
Hazard Statement: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3] In case of inadequate ventilation, wear respiratory protection.[3]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3] Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like a chloropyridine, a bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.[4] The base is essential for the transmetalation step, activating the boronic acid partner.[4] A mixed solvent system, often including water, can aid in the solubility of the inorganic base and facilitate the reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-phenyl-4-(trifluoromethyl)nicotinic acid.
Catalytic Cycle Diagram:
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[5][6] This reaction is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.
Causality in Protocol Design: Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the Buchwald-Hartwig amination of an electron-deficient chloropyridine. Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, are often effective in promoting the catalytic cycle.[7][8] A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of solvent is also important, with polar aprotic solvents like toluene or dioxane being commonly used.[7]
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(phenylamino)-4-(trifluoromethyl)nicotinic acid.
Catalytic Cycle Diagram:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct route to introduce a variety of nucleophiles at the 6-position, often without the need for a metal catalyst.
Causality in Protocol Design: The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[9] In this case, the pyridine nitrogen and the trifluoromethyl group activate the C-Cl bond towards nucleophilic attack. The reaction typically requires a nucleophile and may be accelerated by heat. The choice of solvent can also influence the reaction rate, with polar aprotic solvents often being preferred.
Protocol 3: Nucleophilic Aromatic Substitution of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Experimental Workflow Diagram:
References
- 1. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Derivatization of 6-Chloro-4-(trifluoromethyl)nicotinic Acid for Medicinal Chemistry
Introduction: The Strategic Value of the 6-Chloro-4-(trifluoromethyl)nicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a privileged building block, valued for its unique combination of reactive handles and beneficial physicochemical properties.[1][2] The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but offers significant advantages, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity through favorable electronic interactions.[3][4]
This scaffold presents two primary, orthogonal sites for chemical modification: the carboxylic acid at the 3-position and the chloro group at the 6-position. This dual reactivity allows for a systematic and diverse exploration of chemical space, making it an ideal starting point for fragment-based and lead optimization campaigns. The carboxylic acid is readily converted into amides and esters, while the chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These derivatizations enable the introduction of a wide array of functional groups, profoundly influencing the molecule's steric, electronic, and pharmacokinetic properties. This guide provides detailed protocols and the underlying scientific rationale for three key derivatization strategies: amide bond formation, esterification, and Suzuki-Miyaura cross-coupling.
Core Derivatization Pathways
The derivatization strategy for this compound is dictated by its two principal functional groups. The following diagram illustrates the three primary reaction pathways that form the basis of most medicinal chemistry programs utilizing this scaffold.
Caption: Primary derivatization routes for the scaffold.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast library of primary and secondary amines.[5] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.[6] Therefore, activation of the carboxylic acid is necessary. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[7]
Causality of Experimental Choices:
-
Carboxylic Acid Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine.
-
Additives (HOBt/HOAt): The O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. More critically, if the amine is derived from a chiral center, this intermediate can promote racemization. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed to trap the O-acylisourea, forming an active ester that is more stable to racemization but highly reactive towards amines.[6][7]
-
Base (DIPEA/Et3N): A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is required to neutralize the hydrochloride salt of EDC and to deprotonate the amine if it is used as a salt, ensuring it remains a competent nucleophile.
Visualizing the Amide Coupling Workflow
Caption: Step-by-step amide coupling protocol workflow.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (if the amine is basic and excess is present), saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC, HATU, TBTU | EDC is cost-effective with water-soluble byproducts. HATU/TBTU are more powerful for hindered substrates. |
| Additive | HOBt, HOAt | Suppresses racemization and side reactions.[6] |
| Base | DIPEA, Et3N | Non-nucleophilic base to neutralize acid salts without competing in the reaction. |
| Solvent | DCM, DMF | Good solubility for reactants; aprotic to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step, preventing degradation. |
Protocol 2: Fischer-Speier Esterification
Esterification of the carboxylic acid provides another avenue for derivatization, often used to modulate solubility and cell permeability. The Fischer-Speier esterification is a classic, acid-catalyzed method that is robust and scalable.[8]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid (e.g., H2SO4) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
Excess Alcohol: The reaction is an equilibrium process.[8] Using the alcohol as the solvent (in large excess) drives the equilibrium towards the ester product, according to Le Châtelier's principle.
-
Reflux Conditions: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.
Detailed Step-by-Step Protocol
-
Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reagent and the solvent (at least 10-20 equivalents).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H2SO4, 0.1-0.2 eq) dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir for 6-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude ester by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Alcohol | Methanol, Ethanol | Simple, primary alcohols work best. They are used in excess to drive the reaction. |
| Catalyst | Conc. H2SO4, HCl (gas) | Strong protic acid required to activate the carbonyl group. |
| Temperature | Reflux | Increases reaction rate to overcome the activation energy barrier. |
| Workup | NaHCO3 wash | Neutralizes the strong acid catalyst to prevent product degradation during workup. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[9] It allows for the substitution of the chloro group at the 6-position with a wide variety of aryl or heteroaryl boronic acids and esters, dramatically increasing molecular complexity.
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[9]
-
Ligand: Ligands (e.g., phosphines like PPh3 or PCy3) coordinate to the palladium center, stabilizing it and modulating its reactivity. The choice of ligand is crucial, especially for less reactive aryl chlorides.
-
Base: A base (e.g., K2CO3, Cs2CO3) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[10]
-
Solvent System: Often a mixture of an organic solvent (e.g., dioxane, toluene) and water is used. The organic solvent solubilizes the organic reactants and catalyst, while water solubilizes the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile (286833-00-9) for sale [vulcanchem.com]
- 4. innospk.com [innospk.com]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 6-Chloro-4-(trifluoromethyl)nicotinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Emergence of Fluorinated Pyridines in Crop Protection
The introduction of the trifluoromethyl (-CF3) group into pyridine-based molecular scaffolds has been a transformative strategy in the development of high-efficacy agrochemicals. The strong electron-withdrawing nature of the -CF3 group can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule. 6-Chloro-4-(trifluoromethyl)nicotinic acid is a key building block in this chemical space, offering a versatile platform for the synthesis of novel herbicides and insecticides. Its strategic placement of chlorine, trifluoromethyl, and carboxylic acid functional groups allows for a variety of chemical modifications, leading to a diverse range of potential active ingredients. This document provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with a representative synthetic protocol and an analysis of the biological activity of the resulting compounds.
Core Concept: Leveraging the Nicotinamide Scaffold for Herbicidal Activity
Nicotinamide derivatives have shown significant potential as herbicidal agents.[1][2] The core structure of this compound provides an excellent starting point for the synthesis of novel nicotinamides with potent phytotoxic activity. The general approach involves the amidation of the carboxylic acid group with various amines, leading to a library of compounds that can be screened for herbicidal efficacy.
Application Note 1: Synthesis of a Novel N-Aryl Nicotinamide Herbicide Candidate
This section details a representative protocol for the synthesis of a novel herbicidal candidate, N-(4-methoxyphenyl)-6-chloro-4-(trifluoromethyl)nicotinamide, from this compound. This proposed synthesis is based on established methods for the preparation of nicotinamides.[3][4]
Reaction Scheme:
Caption: Synthetic pathway for a novel nicotinamide herbicide.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-6-chloro-4-(trifluoromethyl)nicotinamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 225.55 | 2.26 g | 10.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 |
| 4-Methoxyaniline | 123.15 | 1.23 g | 10.0 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (2.26 g, 10.0 mmol) in dry dichloromethane (30 mL).
-
Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-Chloro-4-(trifluoromethyl)nicotinoyl chloride as a yellow oil. This intermediate is used in the next step without further purification.
-
-
Amidation:
-
In a separate 250 mL round-bottom flask, dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 6-Chloro-4-(trifluoromethyl)nicotinoyl chloride from the previous step in 20 mL of dry dichloromethane and add it dropwise to the cooled solution of 4-methoxyaniline over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)-6-chloro-4-(trifluoromethyl)nicotinamide.
-
Application Note 2: Herbicidal Activity and Mechanism of Action
Nicotinamide derivatives synthesized from this compound are expected to exhibit pre- and post-emergence herbicidal activity against a range of broadleaf and grass weeds.[3]
Biological Activity:
The herbicidal efficacy of N-(4-methoxyphenyl)-6-chloro-4-(trifluoromethyl)nicotinamide can be evaluated in greenhouse trials against a panel of common weeds. The results are typically expressed as the dose required to achieve 90% growth inhibition (GR₉₀).
| Weed Species | Common Name | Predicted GR₉₀ (g/ha) |
| Amaranthus retroflexus | Redroot Pigweed | 50 - 100 |
| Chenopodium album | Lamb's Quarters | 75 - 150 |
| Setaria faberi | Giant Foxtail | 100 - 200 |
| Abutilon theophrasti | Velvetleaf | 60 - 120 |
Note: These are predicted values based on the activity of similar compounds and require experimental verification.
Proposed Mechanism of Action:
While the precise molecular target of novel nicotinamide herbicides requires experimental validation, many herbicides with a similar structural motif act by inhibiting key plant enzymes. A plausible mechanism of action for this class of compounds is the inhibition of acetolactate synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Proposed mechanism of action for the nicotinamide herbicide.
Conclusion and Future Directions
This compound stands as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocol and application notes provided herein offer a framework for the development of new nicotinamide-based herbicides. Further research should focus on the synthesis of a broader library of derivatives and comprehensive biological screening to identify lead compounds with superior efficacy, crop selectivity, and favorable environmental profiles. Elucidation of the precise mechanism of action and resistance profiling will be crucial for the successful commercialization of any new active ingredient derived from this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Herbicides from 6-Chloro-4-(trifluoromethyl)nicotinic acid
Authored by: A Senior Application Scientist
Abstract
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal agents with unique modes of action. Pyridine-based compounds have emerged as a promising class of agrochemicals, exhibiting a wide spectrum of biological activities.[1] This application note provides a comprehensive guide for the synthesis of novel herbicidal candidates derived from 6-Chloro-4-(trifluoromethyl)nicotinic acid. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the potential structure-activity relationships (SAR) that can be explored using this versatile starting material. The trifluoromethyl group is a key feature in many modern agrochemicals, often enhancing metabolic stability and biological efficacy.[2]
Introduction: The Need for Novel Herbicides
The global agricultural sector faces the ongoing challenge of protecting crops from weeds and other invasive plants that compete for essential resources, leading to significant yield losses.[3] The widespread use of existing herbicides has unfortunately led to the emergence of resistant weed biotypes, rendering many commercial products less effective. This has created an urgent need for the development of new herbicides with novel chemical scaffolds and modes of action. Nicotinic acid and its derivatives, being naturally occurring compounds, offer an attractive starting point for the synthesis of new agrochemicals.[4][5] The pyridine ring is a key structural motif in a number of successful herbicides.[2]
Scientific Background and Rationale
Mechanism of Action: Synthetic Auxins
Many pyridine carboxylic acid-based herbicides function as synthetic auxins.[6][7] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[6] These synthetic auxins bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This disruption of normal hormonal balance causes a variety of phytotoxic effects, including epinasty, stem twisting, and tissue proliferation.
The Role of the Trifluoromethyl Group
The inclusion of a trifluoromethyl (CF3) group in a molecule can significantly enhance its herbicidal activity. The high electronegativity of the fluorine atoms can alter the electronic properties of the pyridine ring, potentially influencing its binding affinity to the target protein. Furthermore, the CF3 group can increase the metabolic stability of the compound by blocking sites of oxidative metabolism, thereby prolonging its activity in the plant.
Synthetic Strategy
Our synthetic strategy focuses on the derivatization of this compound at two key positions: the carboxylic acid group and the chloro-substituent. This dual approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The general workflow is outlined below:
Caption: Synthetic workflow for the generation of a diverse herbicide library.
Experimental Protocols
Materials and Reagents
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Various primary and secondary amines
-
Aryl boronic acids
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Protocol 1: Amide Synthesis
This protocol describes the general procedure for the synthesis of a diverse library of amides from this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dry DCM (0.2 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Suzuki Coupling for Aryl Derivatization
This protocol outlines the palladium-catalyzed Suzuki coupling reaction to introduce various aryl groups at the 6-position of the pyridine ring.
Step-by-Step Methodology:
-
In a round-bottom flask, combine the 6-chloro-pyridine derivative (from Protocol 1) (1.0 eq), the desired aryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a 3:1 mixture of toluene and water (0.1 M).
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Detailed experimental workflow for the synthesis of novel herbicides.
Data Presentation and Interpretation
The synthesized compounds should be tabulated with their corresponding analytical data and biological activity.
| Compound ID | R Group (Amide) | Ar Group (Aryl) | Yield (%) | Purity (%) | Herbicidal Activity (IC50, µM) |
| 1a | -NHCH₃ | -C₆H₅ | 78 | >98 | Data to be determined |
| 1b | -NHCH₂CH₃ | -C₆H₅ | 82 | >99 | Data to be determined |
| 2a | -NHCH₃ | 4-F-C₆H₄ | 75 | >98 | Data to be determined |
| 2b | -NHCH₂CH₃ | 4-F-C₆H₄ | 79 | >97 | Data to be determined |
This table is for illustrative purposes. Actual data will be generated upon completion of the synthesis and biological screening.
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of novel herbicidal candidates based on the this compound scaffold. By systematically varying the amide and aryl substituents, researchers can conduct comprehensive structure-activity relationship studies to identify compounds with potent and selective herbicidal activity. Further biological evaluation of these novel compounds is warranted to determine their efficacy against a range of weed species and their potential for development as next-generation crop protection agents.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Amide Coupling Reactions with 6-Chloro-4-(trifluoromethyl)nicotinic Acid
Introduction: The Central Role of Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1][2][3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2] This guide focuses on protocols for a particularly relevant building block: 6-Chloro-4-(trifluoromethyl)nicotinic acid. Its unique electronic structure presents both opportunities and challenges for amide bond formation, necessitating carefully optimized protocols for successful synthesis.
This document provides a detailed examination of two robust and widely adopted coupling methodologies—EDC/HOBt and HATU—tailored specifically for this substrate. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers toward high-yield, high-purity outcomes.
Substrate Analysis: The Electronic Character of this compound
Understanding the reactivity of the starting material is paramount to designing a successful coupling strategy. This compound is an electron-deficient heteroaromatic carboxylic acid. This is due to the potent electron-withdrawing effects of three distinct features:
-
The pyridine ring nitrogen.
-
The chloro substituent at the 6-position.
-
The trifluoromethyl (CF₃) group at the 4-position.
These features collectively influence the molecule's reactivity in several ways:
-
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic than typical benzoic acids. This facilitates the initial activation step.
-
Enhanced Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered highly electrophilic, which is favorable for nucleophilic attack by the amine.
-
Potential for Side Reactions: While the electron-deficient nature is beneficial for activation, it also makes the pyridine ring itself more susceptible to nucleophilic aromatic substitution under harsh conditions, although this is not typically a concern with standard amide coupling protocols.
Given these properties, the primary challenge is not activating the carboxylic acid, but rather choosing a method that is efficient, minimizes side reactions, and ensures complete conversion, especially when coupled with less nucleophilic or sterically hindered amines.
Strategic Selection of Coupling Reagents
A plethora of coupling reagents are available, each with a distinct mechanism and application profile.[2][4] For a substrate like this compound, uronium/aminium salts and carbodiimides are the most reliable choices.
-
EDC/HOBt System: This combination represents a classic, cost-effective, and highly effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can be prone to racemization if the acid has a chiral center. The additive, 1-Hydroxybenzotriazole (HOBt), intercepts this intermediate to form a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine.[5][6][7][8] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[9]
-
HATU (Uronium/Aminium Salt): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and rapid coupling reagent, often preferred for challenging substrates.[9][10][11][12] It operates by reacting with the carboxylate to form a highly reactive OAt-active ester.[5][10][11][13] The incorporation of the azabenzotriazole moiety (HOAt) is known to accelerate the reaction and further suppress side reactions compared to its HOBt-based analogue, HBTU.[9][10] HATU is particularly advantageous for couplings involving sterically hindered components or for reactions where speed is critical.[5]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the amide coupling of this compound. The causality behind critical steps is explained to provide a deeper understanding of the process.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a reliable and economical choice for a wide range of amine coupling partners.
Caption: General workflow for EDC/HOBt mediated amide coupling.
| Reagent | M.W. | Stoichiometry (eq.) |
| This compound | 225.56 | 1.0 |
| Amine Coupling Partner | - | 1.1 - 1.2 |
| EDC·HCl (EDAC) | 191.70 | 1.2 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 - 3.0 |
| Anhydrous Solvent (DCM or DMF) | - | - |
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in a minimal amount of anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the EDC reagent and the activated O-acylisourea intermediate.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Rationale: The reaction of the carboxylic acid with EDC is exothermic. Cooling helps to control the reaction rate, minimize the formation of byproducts, and preserve the stability of the active ester.
-
EDC Addition: Add EDC·HCl (1.2 eq.) to the stirred solution in small portions over 5-10 minutes. Rationale: Portion-wise addition helps to maintain temperature control during the activation step.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Rationale: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating its activation. Its non-nucleophilic nature prevents it from competing with the primary/secondary amine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent like Ethyl Acetate or DCM (3x). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally, brine.[14] Rationale: The aqueous washes remove the water-soluble urea byproduct from EDC, excess base, and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for more challenging couplings, offering faster reaction times and often higher yields.
Caption: General workflow for HATU mediated amide coupling.
| Reagent | M.W. | Stoichiometry (eq.) |
| This compound | 225.56 | 1.0 |
| Amine Coupling Partner | - | 1.0 - 1.1 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 2.5 |
| Anhydrous Solvent (DMF preferred) | - | - |
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF. Polar aprotic solvents like DMF are generally preferred for HATU couplings.[10]
-
Pre-activation: Add DIPEA (2.0 eq.) followed by HATU (1.1 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 5-15 minutes. Rationale: This "pre-activation" step is crucial. It allows the carboxylic acid to fully convert to the highly reactive OAt-active ester before the amine is introduced. Adding the amine simultaneously can lead to a side reaction where the amine attacks HATU directly, forming an undesirable guanidinium byproduct.[10]
-
Amine Addition: Add the amine (1.0 eq.), either neat or as a solution in DMF, to the activated mixture.
-
Reaction Progression: Stir the reaction at room temperature. Reactions are typically rapid and can be complete in 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: a. Upon completion, pour the reaction mixture into water to precipitate the crude product or to prepare for extraction. b. Extract the product with Ethyl Acetate (3x). c. Combine the organic layers. To remove residual DMF, wash with a 5% aqueous Lithium Chloride (LiCl) solution (2-3x), followed by a final wash with brine.[14] Rationale: The tetramethylurea (TMU) byproduct from HATU can be difficult to remove. Diligent aqueous washing is essential.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Mechanistic Insights
Understanding the reaction mechanisms allows for rational troubleshooting and optimization.
Mechanism: EDC/HOBt Activation
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
In this pathway, the carboxylic acid first adds to the EDC carbodiimide, forming the unstable O-acylisourea intermediate.[5] This highly reactive species is then rapidly intercepted by HOBt to generate a more stable HOBt active ester, which subsequently undergoes nucleophilic attack by the amine to furnish the final amide product.[5][8]
Mechanism: HATU Activation
Caption: Mechanism of HATU mediated amide bond formation.
The HATU mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA.[10] The resulting carboxylate anion attacks HATU, forming the highly reactive OAt-active ester and releasing tetramethylurea (TMU).[10][11] The amine then attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt leaving group is believed to facilitate this final step via a neighboring group effect, contributing to the high efficiency of HATU.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive reagents (hydrolyzed EDC/HATU).2. Insufficiently nucleophilic amine.3. Steric hindrance. | 1. Use fresh, high-purity reagents and ensure anhydrous conditions.2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).3. Gentle heating (e.g., 40-50 °C) may be beneficial for sluggish reactions, but monitor for decomposition.[10] |
| Guanidinylation Side Product (HATU) | Amine reacts directly with HATU before the acid is activated. | Strictly follow the pre-activation protocol: mix acid, base, and HATU for 5-15 minutes before adding the amine.[10] |
| Difficulty Removing Byproducts | 1. EDC urea byproduct (if not water-soluble variant is used).2. HATU's tetramethylurea (TMU) byproduct is water-soluble but can be persistent. | 1. Use EDC·HCl, as its urea byproduct is water-soluble and easily removed by aqueous workup.2. For TMU, perform multiple aqueous washes. A 5% LiCl wash is particularly effective for removing residual DMF and associated impurities.[14] |
| Epimerization (if chiral amine is used) | Over-activation or prolonged reaction times at elevated temperatures. | HATU is known for its ability to suppress epimerization.[10] If using EDC, the presence of HOBt or HOAt is critical to minimize this side reaction.[7][9] Perform the reaction at the lowest effective temperature. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with optimized protocols. For routine transformations with good-quality amines, the EDC/HOBt method offers a robust and economical solution. For more challenging substrates, sterically hindered amines, or when reaction speed and efficiency are paramount, HATU stands out as the superior choice. By understanding the underlying chemical principles and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently generate a diverse library of valuable amide derivatives for applications in drug discovery and beyond.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. apexbt.com [apexbt.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging 6-Chloro-4-(trifluoromethyl)nicotinic Acid in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Strategic Advantage of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs into drug candidates is a cornerstone of rational design. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electrostatic interactions. When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine core becomes a powerful building block for targeted therapies.
6-Chloro-4-(trifluoromethyl)nicotinic acid stands out as a particularly valuable starting material for the synthesis of enzyme inhibitors. Its trifluoromethyl group provides the aforementioned benefits, while the carboxylic acid moiety offers a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The chloro-substituent at the 6-position provides an additional site for synthetic diversification, such as cross-coupling reactions, allowing for the exploration of a wider chemical space to optimize potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of enzyme inhibitors, with a focus on kinase inhibitors.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem[1] |
| Molecular Weight | 225.55 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | PubChem[1] |
| CAS Number | 261635-77-2 | PubChem[1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and methanol. |
The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. This electronic profile is a key consideration in the design of synthetic routes.
Core Synthesis Strategy: Amide Bond Formation
The most direct and widely employed method for elaborating this compound into potential enzyme inhibitors is through the formation of an amide bond with a suitable amine-containing fragment. This reaction is central to the construction of a vast number of kinase inhibitors, where the nicotinamide moiety often serves as a key hinge-binding element.
Diagram of the Core Reaction
Caption: General workflow for amide coupling.
Application Protocol: Synthesis of a Potent c-KIT Kinase Inhibitor
This protocol details the synthesis of a hypothetical, yet representative, c-KIT kinase inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6-chloro-4-(trifluoromethyl)nicotinamide, based on established structural motifs of potent c-KIT inhibitors.[2] The c-KIT receptor tyrosine kinase is a validated target in various cancers, most notably gastrointestinal stromal tumors (GISTs).
Rationale for Target Molecule Design
The target molecule integrates key pharmacophoric features:
-
6-Chloro-4-(trifluoromethyl)nicotinamide core: Designed to interact with the hinge region of the kinase ATP-binding pocket.
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline fragment: A common "tail" piece in many Type II kinase inhibitors, which occupies the allosteric pocket adjacent to the ATP-binding site.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Detailed Synthesis Protocol
Materials:
-
This compound (1.0 eq)
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting materials. To this solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq) at room temperature.
-
Expert Insight: HATU is a highly efficient coupling reagent for forming amide bonds, particularly with electron-deficient anilines, minimizing side reactions and often leading to high yields.[3] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract the product with Ethyl Acetate (3 x volumes). Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) followed by brine (1 x volume).
-
Trustworthiness Check: The aqueous wash steps are crucial for removing residual DMF, DIPEA salts, and unreacted HATU byproducts, ensuring a cleaner crude product for purification.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol (e.g., 0-10% MeOH in DCM) to afford the pure N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6-chloro-4-(trifluoromethyl)nicotinamide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess the final purity using HPLC.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent such as T3P or COMU for challenging couplings. |
| Steric hindrance or low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 50-60 °C) or extend the reaction time. An alternative is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride. | |
| Side Product Formation | Epimerization (if chiral centers are present in the amine). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and use a base like DIPEA which is known to minimize racemization. |
| Formation of O-acylisourea byproduct (with carbodiimide reagents). | Add an activating agent like HOBt or HOAt to the reaction mixture to suppress this side reaction. | |
| Difficult Purification | Residual coupling reagents or byproducts. | Ensure a thorough aqueous work-up. For ureas derived from carbodiimides, an acidic wash can help remove the byproduct. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of sophisticated enzyme inhibitors. Its unique electronic and structural features provide a solid foundation for developing potent and selective drug candidates. The robust and well-established amide coupling protocols described herein offer a reliable pathway to a diverse range of nicotinamide derivatives. The chloro-substituent at the 6-position remains a key site for post-coupling modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to further optimize the pharmacological properties of the synthesized inhibitors. As the demand for targeted therapies continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)nicotinic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of 6-Chloro-4-(trifluoromethyl)nicotinic Acid
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities.[1][2] this compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[3][4] Its pyridine core is a common motif in numerous biologically active molecules, and the trifluoromethyl group at the 4-position, coupled with the reactive chlorine atom at the 6-position, provides orthogonal handles for a variety of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate.
The strategic placement of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, making the chlorine atom at the 6-position susceptible to a range of coupling and substitution reactions. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[5][6]
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations of a starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261635-77-2 | PubChem[7] |
| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem[7] |
| Molecular Weight | 225.55 g/mol | PubChem[7] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 193-197 °C | Various Suppliers |
| Boiling Point | ~259.3 °C at 760 mmHg | N/A |
| Density | ~1.484 g/cm³ | N/A |
Safety and Handling:
This compound is classified as an irritant and is toxic if swallowed.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][8] In case of contact with skin or eyes, flush immediately with copious amounts of water.[5][8] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
Synthetic Transformations: Protocols and Mechanistic Insights
The utility of this compound as a building block is primarily derived from its reactivity in three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNA_r_). These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position of the pyridine ring.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[9][10] For this compound, this reaction is instrumental in synthesizing 6-aryl or 6-heteroaryl nicotinic acid derivatives, which are prevalent scaffolds in many kinase inhibitors.[5][11]
Causality of Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the successful coupling of an electron-deficient chloropyridine. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen deactivates the ring, making oxidative addition of the C-Cl bond to the palladium center more challenging compared to aryl bromides or iodides.[9] Therefore, electron-rich and sterically bulky phosphine ligands are often employed to facilitate this key step. The base is essential for the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinic acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][12] This method is particularly useful for coupling a wide range of primary and secondary amines to the 6-position of the nicotinic acid scaffold, a key step in the synthesis of many bioactive molecules.[13]
Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on this substrate relies on a carefully selected palladium catalyst and ligand system to overcome the lower reactivity of the C-Cl bond.[14] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine nucleophile without competing in the reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Methyl 6-(morpholino)-4-(trifluoromethyl)nicotinate
Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.
-
Esterification (if necessary): Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine methyl 6-chloro-4-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a pre-catalyst such as [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%) and a suitable ligand like Xantphos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite®, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by flash chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA_r_): A Classic Approach
Nucleophilic aromatic substitution offers a metal-free alternative for introducing nucleophiles at the 6-position.[15][16] The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged Meisenheimer intermediate.[15] This method is particularly effective for strong nucleophiles like secondary amines and alkoxides.
Causality of Experimental Choices: The rate of an SNA_r_ reaction is highly dependent on the electron-withdrawing capacity of the substituents on the aromatic ring.[15] The trifluoromethyl group at the 4-position (para to the leaving group) effectively stabilizes the intermediate through resonance and inductive effects, making the reaction feasible.[15] The reaction is often carried out in a polar aprotic solvent like DMSO or DMF to solvate the nucleophile and facilitate the reaction.
Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNA_r_).
Detailed Protocol: Synthesis of 6-(piperidin-1-yl)-4-(trifluoromethyl)nicotinic acid
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.) and piperidine (3.0 mmol, 3.0 equiv.). The excess amine can also act as the base.
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Purification: The product may precipitate upon addition to water. Collect the solid by filtration. If no precipitate forms, acidify the solution with 1M HCl to pH 4-5 and extract with ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a robust and versatile building block that provides access to a wide range of functionalized heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable methods for derivatization at the 6-position. The strategic presence of the trifluoromethyl group not only enhances the potential for biological activity but also facilitates these key synthetic transformations. As the demand for novel, highly functionalized heterocycles continues to grow, particularly in the field of drug discovery, the importance of intermediates like this compound will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. soci.org [soci.org]
- 3. Item - Synthesis and functionalisation of heterocyclic molecules with bioactive properties - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block, with a focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product shows contamination with a species that has a higher molecular weight and two chlorine atoms. What is this impurity and how can I avoid it?
Answer:
This common impurity is likely the starting material or a closely related precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid . Its presence indicates an incomplete reaction during the selective dechlorination step.
Causality: The synthesis of this compound often proceeds via the selective catalytic hydrogenation of a 2,6-dichloro precursor.[1][2] The chlorine atom at the 2-position is typically more labile and is removed preferentially over the one at the 6-position. However, if the reaction is not driven to completion, a significant amount of the starting material will remain.
Troubleshooting & Mitigation:
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should only be quenched upon the complete disappearance of the starting material.
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst poisoning, consider using a larger catalyst loading or a fresh batch.
-
Hydrogen Pressure & Reaction Time: Insufficient hydrogen pressure or a short reaction time can lead to an incomplete reaction.[1] Experiment with slightly elevated pressures or longer reaction times, while carefully monitoring for the formation of other side products.
-
Solvent & Base: The choice of solvent and base can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used.[1][2] The base, often triethylamine, is added to neutralize the HCl formed during the reaction.[3] Ensure the base is of high purity and added in the correct stoichiometric amount.
FAQ 2: I am observing a side product with a molecular weight corresponding to the loss of both chlorine atoms. What is this and how can I prevent its formation?
Answer:
This side product is 4-(trifluoromethyl)nicotinic acid , resulting from over-reduction during the catalytic hydrogenation step.
Causality: While the goal is to selectively remove one chlorine atom, the catalytic hydrogenation process can sometimes proceed further, removing the second chlorine atom as well. This is more likely to occur under harsh reaction conditions.
Troubleshooting & Mitigation:
-
Reaction Conditions: Avoid excessively high temperatures, high hydrogen pressures, and prolonged reaction times, as these can promote over-reduction.[4]
-
Catalyst Loading: A very high catalyst loading can sometimes lead to a loss of selectivity. Optimize the catalyst amount to find a balance between efficient reaction and minimal side product formation.
-
Selective Catalysts: While Pd/C is common, other catalysts or catalyst systems can offer higher selectivity for partial dehalogenation. A literature search for selective dehalogenation of dichloropyridines may provide alternative catalyst options.[5][6]
FAQ 3: My NMR spectrum shows unexpected signals that do not correspond to the starting material, desired product, or the fully dechlorinated product. What could be the source of these impurities?
Answer:
These impurities could arise from several sources, including incomplete hydrolysis of precursor functional groups or, less commonly, side reactions involving the trifluoromethyl group.
Causality and Potential Side Products:
-
Incomplete Hydrolysis: If your synthesis starts from a nitrile (e.g., 2,6-dichloro-3-cyano-4-trifluoromethylpyridine) or an ester precursor, incomplete hydrolysis will result in the corresponding amide or ester being present in your final product.[1][7] Strong basic conditions are often required for complete hydrolysis.[2]
-
Ring Reduction: Under overly aggressive hydrogenation conditions, the pyridine ring itself can be partially or fully reduced, leading to piperidine derivatives. This is generally less common but possible.
-
Hydrolysis of the Trifluoromethyl Group: The C-F bond is generally very stable. However, under very harsh hydrolytic conditions (e.g., prolonged heating in strong base), the trifluoromethyl group can potentially be hydrolyzed to a carboxylic acid group, though this is a rare side reaction.[8]
Troubleshooting & Mitigation:
-
Ensure Complete Hydrolysis: If starting from a nitrile or ester, ensure the hydrolysis step is complete by monitoring the reaction. It may be necessary to increase the reaction time, temperature, or concentration of the base.
-
Moderate Hydrogenation Conditions: Use the mildest hydrogenation conditions possible that still allow for the selective removal of the 2-chloro group to avoid ring reduction.
-
Purification: If these side products do form, they often have different polarities from the desired product and can be removed through chromatographic techniques or careful recrystallization.
Visualizing the Main Reaction and Side Products
The following diagram illustrates the primary synthetic pathway for this compound from its 2,6-dichloro precursor, highlighting the formation of the most common side products.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Presence of Dichloro Starting Material | Incomplete selective hydrogenation. | Increase reaction time, optimize hydrogen pressure, ensure catalyst activity. Monitor reaction closely. |
| Presence of Fully Dechlorinated Product | Over-reduction during hydrogenation. | Reduce reaction time, temperature, and/or hydrogen pressure. Optimize catalyst loading. |
| Other Unexpected Impurities | Incomplete hydrolysis of precursors (nitrile/ester); Ring reduction. | Ensure complete hydrolysis by adjusting conditions. Use milder hydrogenation conditions. |
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for removing many of the common side products, which often have different solubility profiles than the desired this compound.
Objective: To purify crude this compound containing starting material and over-reduced side product.
Materials:
-
Crude this compound
-
Solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. A mixed solvent system like ethanol/water often works well.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product by measuring its melting point and using analytical techniques such as NMR or HPLC. The melting point of pure this compound is reported to be around 119-121°C.[9]
References
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-4-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the purification of 6-Chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven experience.
Core Concepts & Initial Assessment
Before diving into specific protocols, it's crucial to understand the physicochemical nature of this compound. Its structure, featuring a carboxylic acid group, a pyridine ring, a chlorine atom, and a trifluoromethyl group, dictates its purification strategy. The acidic proton on the carboxylic acid is the most reactive site and the primary handle for purification via acid-base chemistry. The trifluoromethyl group significantly impacts the molecule's polarity and solubility.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [2] |
| Appearance | Off-white to yellow solid | [3][4] |
| Melting Point | ~193-197 °C | [4] |
| Key Functional Groups | Carboxylic Acid, Pyridine, Trifluoromethyl | N/A |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of crude this compound.
FAQ 1: What are the most likely impurities in my crude sample?
Answer: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Precursors from the synthesis, such as halogenated pyridines or trifluoromethylated building blocks, may persist.[5][6]
-
Side-Reaction Products: Hydrolysis of related nitrile or amide intermediates can lead to nicotinamide analogs as byproducts.[7] In syntheses involving dehalogenation, incompletely reacted materials (e.g., a di-chloro precursor) could be present.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethanol, ethyl acetate) and reagents like triethylamine can be trapped in the crude solid.[5]
-
Colored Impurities: Similar to other nicotinic acid syntheses, especially those involving oxidation, colored chromophores can form, leading to a yellow or tan appearance.[8]
Diagram 1: Initial Purification Strategy Decision Workflow
This diagram provides a logical path to selecting an appropriate initial purification technique based on the suspected nature of the impurities.
Caption: Decision tree for selecting a primary purification method.
In-Depth Guide: Acid-Base Extraction
Acid-base extraction is often the most powerful first step for purifying carboxylic acids by removing neutral and basic impurities.[9][10] The strategy relies on converting the water-insoluble neutral carboxylic acid into a water-soluble salt using a base.[11]
Question: My yield is very low after performing an acid-base extraction. What went wrong?
Answer: Low recovery can stem from several factors. Let's troubleshoot the common pitfalls.
-
Incomplete Deprotonation (Extraction Step):
-
Causality: If the pH of the aqueous layer is not sufficiently basic, the carboxylic acid will not be fully converted to its carboxylate salt and will remain in the organic layer. For effective deprotonation, the pH of the aqueous solution should be at least two to three pH units higher than the pKa of the carboxylic acid.[12]
-
Solution: Use a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) rather than just water. Ensure thorough mixing in the separatory funnel to maximize the surface area between the organic and aqueous layers, allowing the acid-base reaction to reach completion. Check the pH of the aqueous layer after extraction; it should be basic.
-
-
Incomplete Protonation (Precipitation Step):
-
Causality: After separating the basic aqueous layer containing your carboxylate salt, you must re-acidify it to precipitate the neutral carboxylic acid. If not enough acid is added, some of the product will remain dissolved in the aqueous phase as the salt, drastically reducing yield.[13]
-
Solution: Add a strong acid (e.g., 1M to 6M HCl) dropwise while stirring until the solution is acidic. Crucially, check the pH with litmus paper or a pH meter to ensure it is well below the pKa of the acid (a pH of 2-3 is typically sufficient). The precipitation of a white solid should be observed.
-
-
Premature Workup:
-
Causality: After acidification, the product needs time to fully precipitate out of the solution. If you filter too quickly, you will lose a significant amount of material that is still in solution.
-
Solution: After acidifying, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation before collecting the solid by vacuum filtration.[14]
-
Detailed Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[11] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any neutral impurities that may have been carried over. Discard this organic wash.
-
Precipitation: Cool the aqueous extract in an ice bath. Slowly add concentrated HCl dropwise with stirring until no more solid precipitates and the solution is strongly acidic (pH ~2).[13]
-
Isolation: Keep the flask in the ice bath for 30 minutes to maximize crystal formation. Collect the purified solid product by vacuum filtration, washing the crystals with a small amount of cold deionized water.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
In-Depth Guide: Recrystallization
Recrystallization purifies solids based on differences in solubility between the desired compound and impurities in a given solvent system.[15] The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[15]
Question: I can't get my compound to crystallize out of the recrystallization solvent. What should I do?
Answer: Failure to crystallize is a common issue that can often be resolved with simple techniques.
-
Solution is Not Saturated:
-
Causality: You may have used too much solvent. A hot, saturated solution is required for crystals to form upon cooling.[14]
-
Solution: Gently heat the solution to boil off some of the solvent until you observe a slight cloudiness or the formation of solid particles. Then, add a few drops of hot solvent to redissolve everything before allowing it to cool again.
-
-
Supersaturation:
-
Causality: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not initiated due to a high activation energy barrier.
-
Solutions:
-
Scratching: Use a glass stir rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[15]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then place it in an ice bath for an extended period. Rapid cooling can sometimes lead to oiling out rather than crystallization.[14]
-
-
Question: My product is still colored after one recrystallization. How can I get a white solid?
Answer: For colored impurities, a decolorizing agent is needed.
-
Causality: Highly conjugated or polymeric impurities can impart color to the final product. These are often present in small amounts but are intensely colored.
-
Solution: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (a spatula tip) of activated charcoal (decolorizing carbon). The charcoal has a high surface area and adsorbs the colored impurities. Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[14] Be aware that charcoal can also adsorb some of your product, so use it sparingly to avoid significant yield loss.[7]
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Protic Solvents | Water, Ethanol, Methanol | Moderate to Good | The carboxylic acid can hydrogen bond. Solubility in water is likely low when cold but increases with heat. Ethanol is often a good choice for aromatic acids.[5][16] |
| Apolar Solvents | Hexanes, Petroleum Ether | Poor (as single solvent) | The polar nature of the pyridine ring and carboxylic acid makes it unlikely to dissolve well even when hot. Often used as an "anti-solvent" in a two-solvent system.[5] |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Good | These solvents have a good balance of polarity to dissolve the compound when hot. Ethyl acetate is mentioned in a patent for a similar compound.[5] |
| Two-Solvent System | Ethanol/Water, Ethyl Acetate/Hexane | Excellent (potential) | A powerful technique. Dissolve in the "good" solvent (e.g., hot ethyl acetate) and add the "poor" solvent (e.g., hexane) dropwise until cloudy, then cool.[14] |
In-Depth Guide: Column Chromatography
For difficult separations, particularly from impurities with similar chemical properties, column chromatography is the method of choice.[17]
Question: I am getting very poor separation or smearing/tailing of my compound on a silica gel column. How can I improve this?
Answer: Peak tailing and poor separation in chromatography of polar, fluorinated compounds are often due to strong interactions with the stationary phase or improper mobile phase conditions.[18]
-
Strong Silanol Interactions:
-
Causality: The acidic proton of the carboxylic acid and the lone pairs on the pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to peak tailing.[18]
-
Solution: Add a small amount of a polar modifier to the eluent to compete for these active sites. For an acidic compound like this, adding 0.5-1% acetic acid or formic acid to the mobile phase is highly effective. This keeps the carboxylic acid protonated and minimizes ionic interactions with the silica.
-
-
Inappropriate Mobile Phase Polarity:
-
Causality: If the eluent is not polar enough, the compound will stick to the top of the column and will not move (low Rf). If it is too polar, the compound will move with the solvent front and will not separate from impurities (high Rf).
-
Solution: Develop your separation using Thin Layer Chromatography (TLC) first.[7] A good solvent system will give your desired compound an Rf value of approximately 0.25-0.35. A common starting point for aromatic acids is a mixture of hexanes and ethyl acetate. If more polarity is needed, you can switch to dichloromethane and methanol.
-
Diagram 2: Troubleshooting Column Chromatography Issues
Caption: A workflow for troubleshooting common chromatography problems.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. youtube.com [youtube.com]
- 16. refp.cohlife.org [refp.cohlife.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyridine Trifluoromethylation
Welcome to the technical support center for pyridine trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a trifluoromethyl (CF3) group onto a pyridine ring. Achieving the desired regioselectivity is a common and critical challenge in this field. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction: The "Why" Behind the Challenge
The pyridine ring, a cornerstone in many pharmaceuticals and agrochemicals, presents a unique electronic landscape. The nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, influencing the outcome of trifluoromethylation reactions.[1] The trifluoromethyl group itself is strongly electron-withdrawing, further complicating subsequent reactions and directing incoming groups.[2] Consequently, direct C-H trifluoromethylation can often lead to a mixture of isomers, making regiocontrol a paramount concern for synthetic chemists.[3]
This guide will walk you through common regioselectivity problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to steer your reaction toward the desired constitutional isomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Issue 1: My reaction yields a mixture of C2- and C4-trifluoromethylated pyridines. How can I favor one over the other?
This is a classic problem rooted in the inherent electronic properties of the pyridine ring. Both the C2 and C4 positions are electronically activated for nucleophilic attack and susceptible to radical addition.
Underlying Cause:
-
Radical Reactions: Trifluoromethyl radicals are highly reactive and often exhibit low regioselectivity, attacking multiple positions on the pyridine ring.[3][4]
-
Nucleophilic Reactions: In nucleophilic trifluoromethylation, both C2 and C4 positions are electron-deficient and can be attacked by a nucleophilic CF3 source.
Solutions & Protocols:
1. For Preferential C2-Trifluoromethylation: The N-Activation Strategy
This method involves activating the pyridine nitrogen to enhance the electrophilicity of the C2 and C6 positions.
-
Expertise & Experience: By converting the pyridine to an N-oxide or a pyridinium salt, you significantly increase the electron deficiency at the alpha-positions (C2/C6), making them more susceptible to nucleophilic attack.[5]
-
Protocol: N-Methylpyridinium Salt Activation [3][5][6]
-
Salt Formation: To a solution of your pyridine substrate in a suitable solvent (e.g., acetonitrile), add an excess of iodomethane. Stir at room temperature until the formation of the N-methylpyridinium iodide salt is complete (monitor by TLC or LC-MS).
-
Trifluoromethylation: Add silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) to the reaction mixture. Heat as required (e.g., in DMF).
-
Work-up: After completion, perform a standard aqueous work-up and purify by column chromatography.
-
-
Trustworthiness: This protocol is self-validating as the formation of the pyridinium salt can be confirmed spectroscopically before proceeding with the trifluoromethylation step. The reaction often provides excellent regioselectivity for the C2 position.[5]
2. For Preferential C4-Trifluoromethylation: Steric Hindrance and Directing Groups
-
Expertise & Experience: If the C2 and C6 positions are sterically hindered by bulky substituents, the C4 position becomes the more accessible site for trifluoromethylation. Alternatively, a directing group can be installed to guide the reaction to a specific position.
-
Protocol: Exploiting Steric Hindrance
-
Substrate Design: If possible, start with a pyridine substrate bearing substituents at the C2 and C6 positions.
-
Reaction Conditions: Employ standard trifluoromethylation conditions (e.g., using Togni's reagent or Umemoto's reagent). The steric bulk should naturally favor C4 functionalization.
-
-
Protocol: Directing Group Strategy (Palladium-Catalyzed) [7]
-
Substrate Preparation: Synthesize a pyridine derivative with a directing group (e.g., a pivalamido group) at a position that favors ortho-metalation at the desired C-H bond.
-
Catalytic Trifluoromethylation: In a reaction vessel, combine the directed pyridine substrate, a palladium catalyst (e.g., Pd(OAc)2), and an electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent).
-
Reaction Execution: Heat the reaction mixture in a suitable solvent until completion.
-
Work-up and Purification: Perform a standard work-up and purify the product.
-
-
Trustworthiness: The directing group approach offers a high degree of control over regioselectivity, though it requires additional synthetic steps to install and potentially remove the directing group.
Decision Workflow for C2 vs. C4 Selectivity
Caption: Decision workflow for achieving C2 or C4 regioselectivity.
Issue 2: My reaction is giving me the undesired C3-trifluoromethylated product. How can I avoid this? Conversely, how can I achieve C3-selectivity if desired?
Trifluoromethylation at the C3 position of pyridine is challenging due to its electron-neutral character compared to the C2/C4 positions.[4] However, specific methods have been developed to target this position.
Achieving C3-Selectivity: The Nucleophilic Activation Approach
-
Expertise & Experience: This advanced strategy involves temporarily disrupting the pyridine's aromaticity to create a more nucleophilic intermediate that can then react with an electrophilic trifluoromethylating reagent at the C3 position.[8][9]
-
Protocol: Hydrosilylation-Mediated C3-Trifluoromethylation [4][8][9]
-
Nucleophilic Activation: React the pyridine substrate with a hydrosilane (e.g., methylphenylsilane) in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane. This forms an N-silyl enamine intermediate.
-
Electrophilic Trifluoromethylation: Add an electrophilic CF3 source, such as a Togni reagent, to the reaction mixture.
-
Oxidative Rearomatization: Use an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore the aromaticity of the pyridine ring.
-
Work-up and Purification: Perform a standard work-up to isolate the C3-trifluoromethylated product.
-
-
Trustworthiness: This method has been shown to provide high regioselectivity for the C3 position, yielding the product as the sole regioisomer in many cases.[8] The mechanism proceeds through well-defined intermediates.[8]
Avoiding C3-Selectivity:
If you are unintentionally obtaining the C3-isomer, it is likely that your reaction conditions are favoring a radical pathway that is less selective.
-
Solution:
-
Scrutinize Reagents: Ensure your trifluoromethylating reagent is not generating a high concentration of CF3 radicals. For instance, photoredox conditions can favor radical generation.[10]
-
Control Temperature: Lowering the reaction temperature can sometimes temper the reactivity of radical species and improve selectivity.
-
Switch to a More Directed Method: If C3-functionalization persists, consider switching to a method known for high C2 or C4 selectivity, such as the N-activation strategy.[5]
-
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for synthesizing 6-Chloro-4-(trifluoromethyl)nicotinic acid"
Welcome to the technical support center for the synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and troubleshoot effectively.
Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during your synthesis. We will explore potential causes for common problems and provide step-by-step solutions.
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield of this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I resolve this?
A: Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction setup. Let's break down the potential culprits and solutions.
Root Cause Analysis and Solutions:
-
Incomplete Hydrolysis of the Precursor Ester or Nitrile:
-
Explanation: A common route to this compound involves the hydrolysis of a corresponding ester or nitrile precursor. Incomplete hydrolysis is a frequent cause of low yields.
-
Solution:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the appropriate temperature. For instance, hydrolysis with NaOH is often conducted at elevated temperatures (e.g., 100°C) to drive the reaction to completion.[1]
-
Concentration of Base/Acid: The concentration of the hydrolyzing agent (e.g., NaOH or HCl) is critical. Insufficient stoichiometry will lead to incomplete conversion. A significant excess of the hydrolyzing agent is often used.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with workup until the starting material is fully consumed.
-
-
-
Deactivation of Palladium Catalyst in Dechlorination Reactions:
-
Explanation: If your synthesis involves a selective dechlorination step using a palladium catalyst (e.g., Pd/C), catalyst deactivation can halt the reaction.[1][2]
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst. The activity of Pd/C can diminish over time.
-
Hydrogen Pressure: Ensure the reaction is maintained under an adequate and constant pressure of hydrogen. For laboratory scale, a hydrogen balloon is often sufficient, but for larger scales, a pressurized reactor is recommended.[2]
-
Solvent Purity: Use anhydrous solvents, as water can sometimes interfere with the catalytic activity.
-
-
-
Issues with Starting Material Purity:
-
Explanation: The purity of your starting materials, such as precursors containing the trifluoromethyl group, is paramount. Impurities can interfere with the reaction.
-
Solution:
-
Characterization: Always characterize your starting materials using techniques like NMR or mass spectrometry to confirm their identity and purity before starting the reaction.
-
Purification: If necessary, purify the starting materials through recrystallization or column chromatography.
-
-
Experimental Protocol: General Hydrolysis of a Nitrile Precursor
-
To a solution of the nitrile precursor in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium hydroxide (excess).
-
Heat the reaction mixture to reflux (e.g., 100°C) and monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[1]
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
Problem 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
A: The formation of impurities is often related to the reaction conditions and the reactivity of the intermediates.
Common Side Reactions and Mitigation Strategies:
-
Over-reduction during Dechlorination:
-
Explanation: When performing a selective dechlorination, it is possible to over-reduce the pyridine ring or other functional groups, leading to undesired byproducts.
-
Solution:
-
Careful Monitoring: Monitor the reaction closely by TLC or GC-MS.
-
Control of Hydrogen: Use a controlled amount of hydrogen or a milder reducing agent if over-reduction is a persistent issue.
-
-
-
Decarboxylation of the Product:
-
Explanation: Nicotinic acids can be susceptible to decarboxylation at high temperatures, especially in the presence of certain catalysts or impurities.
-
Solution:
-
Temperature Control: Avoid excessive temperatures during the reaction and workup.
-
Purification Conditions: During purification by distillation or sublimation, use the lowest possible temperature and pressure.
-
-
Data Presentation: Typical Impurity Profile
| Impurity | Potential Source | Mitigation Strategy |
| Starting Material | Incomplete reaction | Increase reaction time/temperature, check reagent stoichiometry |
| Over-reduced products | Non-selective reduction | Careful reaction monitoring, use of selective catalysts |
| Decarboxylated product | High temperatures | Maintain strict temperature control during reaction and purification |
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The choice of solvent is highly dependent on the specific reaction step. For palladium-catalyzed hydrogenolysis, polar aprotic solvents like ethanol are commonly used.[2] For hydrolysis steps, a mixture of water and a miscible organic solvent like ethanol or methanol is often employed to ensure the solubility of both the substrate and the reagent.
Q2: How can I effectively purify the final product?
A2: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as petroleum ether and ethyl acetate, can be used.[2] The product can also be purified by precipitation from an aqueous solution by adjusting the pH. Acidifying a basic solution of the sodium salt of the acid will precipitate the pure carboxylic acid.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Trifluoromethylating agents: Some precursors for the trifluoromethyl group can be hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen: When performing catalytic hydrogenation, ensure the system is properly set up to handle flammable hydrogen gas. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Corrosive Reagents: Strong acids and bases used for hydrolysis are corrosive. Handle them with care and appropriate PPE.
Reaction Mechanism Overview
The synthesis of this compound can proceed through various pathways. A common strategy involves the modification of a pre-existing substituted pyridine ring.
Caption: A generalized synthetic pathway for this compound.
References
Technical Support Center: A Researcher's Guide to the Stability and Degradation of Trifluoromethyl-Substituted Nicotinic Acids
Welcome to the technical support center for trifluoromethyl-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable compounds. The incorporation of a trifluoromethyl (-CF3) group into the nicotinic acid scaffold significantly enhances metabolic stability, lipophilicity, and bioavailability, making these molecules crucial in pharmaceutical and agrochemical development.[1][2][3][4] However, the strong electron-withdrawing nature of the -CF3 group also introduces specific stability challenges and degradation pathways that must be understood to ensure experimental accuracy and product integrity.[4][5]
This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance for issues you may encounter during your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are trifluoromethyl-substituted nicotinic acids and why is their stability a primary concern?
A1: Trifluoromethyl-substituted nicotinic acids are derivatives of pyridine-3-carboxylic acid (nicotinic acid) where one or more hydrogen atoms on the pyridine ring are replaced by a trifluoromethyl (-CF3) group. Common examples include 2-(Trifluoromethyl)nicotinic acid, 4-(Trifluoromethyl)nicotinic acid, and 6-(Trifluoromethyl)nicotinic acid.[6][7][8][9]
The stability of these compounds is a critical concern for several reasons:
-
Reactivity: The -CF3 group is a powerful electron-withdrawing group.[4] This property significantly alters the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and potentially unique degradation pathways not observed in unsubstituted nicotinic acid.[4][5]
-
Formation of Impurities: Degradation leads to the formation of impurities. In a pharmaceutical context, these impurities must be identified, quantified, and assessed for safety, as mandated by regulatory bodies like the ICH.
-
Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to a loss of efficacy in the final drug product.
-
Analytical Challenges: Unknown degradation products can interfere with analytical methods, leading to inaccurate quantification and characterization of the target compound.
Q2: What are the primary degradation pathways for these compounds under typical laboratory and storage conditions?
A2: The primary degradation pathways are influenced by environmental factors such as pH, light, and the presence of oxidative agents. Key pathways include:
-
Hydrolysis: While the C-F bond is generally robust, the trifluoromethyl group can undergo hydrolysis under harsh acidic or basic conditions, particularly when influenced by other functional groups on the molecule.[10][11][12] This can ultimately lead to the formation of a carboxylic acid group.
-
Photodegradation: Aromatic compounds containing -CF3 moieties are known to undergo photodegradation.[13] Exposure to UV light can initiate reactions leading to the formation of trifluoroacetic acid (TFA) and fluoride anions.[13][14] The presence and position of nitrogen atoms in the pyridine ring can influence the rate and byproducts of this degradation.[13]
-
Decarboxylation: Like other carboxylic acids, these compounds can undergo decarboxylation (loss of CO2), especially at elevated temperatures, although this is generally less common under standard storage conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards nucleophilic attack. This can be a significant degradation pathway, especially if other reactive species are present in a formulation. For example, some trifluoromethyl-substituted pyridine-based herbicides are known to decompose via intramolecular nucleophilic substitution.[4][5]
Q3: How does the position of the trifluoromethyl group on the nicotinic acid ring affect its stability?
A3: The position of the -CF3 group has a profound impact on the molecule's electronic properties and, consequently, its stability.
-
Activation of the Ring: A -CF3 group at the 2- or 6-position (ortho to the ring nitrogen) strongly activates the ring for nucleophilic attack.
-
Influence on pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the carboxylic acid and the pyridine nitrogen, affecting the molecule's solubility and ionization state at different pH values. This, in turn, influences its susceptibility to pH-dependent degradation pathways like hydrolysis.
-
Steric Hindrance: The position can create steric hindrance, which might protect adjacent functional groups from degradation or, conversely, introduce ring strain that facilitates certain degradation reactions.
Q4: What are the best practices for handling and storing trifluoromethyl-substituted nicotinic acids to minimize degradation?
A4: To maintain the integrity of these compounds, adhere to the following best practices:
-
Storage Conditions: Store compounds in a cool, dark, and well-ventilated place.[2] Many suppliers recommend refrigeration (<15°C) and protection from light.
-
Inert Atmosphere: For long-term storage, particularly for highly sensitive derivatives, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
pH Control: When preparing solutions, use buffers to maintain a stable pH, preferably in a neutral to slightly acidic range where many organic molecules exhibit maximum stability. Avoid strongly acidic or basic conditions unless required for an experiment.
-
Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. Be aware that some solvents can degrade over time to form reactive species (e.g., peroxides in ethers like THF or dioxane).
-
Material Compatibility: Store in tightly sealed, appropriate containers (e.g., amber glass vials with PTFE-lined caps) to prevent contamination and exposure to light and moisture.
Section 2: Troubleshooting Experimental Issues
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stability sample. How can I determine if they are degradants?
Answer: This is a common and critical challenge. The appearance of new peaks suggests a change in your sample, which could be due to degradation, contamination, or instrumental artifacts. A systematic approach is required to identify the source.
Causality: Degradation products are formed from the chemical transformation of the parent molecule due to stress factors (pH, light, heat, oxidation). Your analytical method must be able to separate these new entities from the parent compound and from each other. This is the core principle of a "stability-indicating method."[15][16]
Troubleshooting Workflow:
-
System Suitability Check: Before analyzing your sample, ensure your analytical system is performing correctly. Run a system suitability standard to check parameters like peak shape, resolution, and retention time precision.
-
Analyze a Control Sample: Inject a freshly prepared solution of your compound (a time-zero sample). If the unexpected peaks are absent, it strongly suggests they are forming over time in your stability sample.
-
Conduct a Forced Degradation Study: This is the definitive way to generate potential degradation products and confirm that your analytical method can detect them.[17][18][19] By intentionally stressing your compound, you can correlate the peaks seen in your stability sample with those generated under specific stress conditions.
Caption: Workflow for troubleshooting and identifying unknown peaks.
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the trifluoromethyl-substituted nicotinic acid to identify potential degradation products and validate the stability-indicating nature of your analytical method.[16][17][18]
Objective: To generate likely degradation products under various stress conditions. A target degradation of 10-20% is often recommended to ensure that primary degradants are formed without excessive secondary degradation.[18]
Materials:
-
Trifluoromethyl-substituted nicotinic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
Calibrated pH meter, heating block or oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol or water/acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Heat the solution (e.g., at 60-80°C) for a set period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 M NaOH, and dilute to the working concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C). Basic hydrolysis is often faster than acidic.
-
At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H2O2.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction over time (e.g., 8, 24, 48 hours) and dilute samples for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven (e.g., at 105°C).
-
Store a solution sample in a heating block (e.g., at 60-80°C), protected from light.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source that provides combined visible and UV output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples after a defined exposure period.
-
-
Analysis: Analyze all stressed, neutralized, and diluted samples by your HPLC or LC-MS method alongside a non-degraded control sample.
Protocol 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method
Objective: To provide a robust starting point for an HPLC method capable of separating the parent compound from its potential process impurities and degradation products.
-
Column: A C18 reversed-phase column is a versatile starting point. (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. (Note: TFA can suppress MS signal but often improves peak shape).
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure separation of closely eluting peaks.
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C (to ensure reproducible retention times).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 260-270 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 5-10 µL
Section 4: Visualizing Degradation Pathways
The diagram below illustrates a generalized degradation pathway for a trifluoromethyl-substituted nicotinic acid, focusing on photolytic and hydrolytic stress, which are common degradation routes.
Caption: Generalized degradation pathways for trifluoromethyl-nicotinic acids.
Section 5: Data Summary
The following table provides an example of data that might be generated from a forced degradation study. This data is crucial for understanding the lability of the compound under different conditions.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Degradation | Observations |
| Control | 48 hr | RT | 99.8% | 0.2% | No significant degradation. |
| 0.1 M HCl | 24 hr | 80°C | 91.5% | 8.5% | One major degradant peak observed. |
| 0.1 M NaOH | 8 hr | 40°C | 85.2% | 14.8% | Two major degradant peaks observed. |
| 3% H2O2 | 48 hr | RT | 97.1% | 2.9% | Minor degradation observed. |
| Light (ICH Q1B) | 7 days | RT | 94.3% | 5.7% | Multiple small degradant peaks. |
| Heat (Solid) | 7 days | 105°C | 98.9% | 1.1% | Stable in solid form to heat. |
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 9. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajrconline.org [ajrconline.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of Fluorinated Nicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of fluorinated nicotinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into the nicotinic acid scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies.
The incorporation of fluorine into nicotinic acid and its derivatives is of significant interest in drug discovery, as it can profoundly modulate physicochemical properties like pKa, lipophilicity, and metabolic stability. However, the synthesis is far from trivial. The electron-deficient nature of the pyridine ring makes it a challenging substrate for many common fluorination reactions.[1] This guide addresses the most common challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might be facing at the bench.
Q1: My electrophilic fluorination with Selectfluor® is resulting in low yields and recovery of starting material. What are the primary causes and how can I fix this?
This is a very common issue. Low reactivity in electrophilic fluorination of pyridines stems from the electron-deficient character of the ring, which is further deactivated by the electron-withdrawing carboxylic acid group. Here’s how to troubleshoot this problem.
Possible Causes & Recommended Solutions:
-
Insufficient Substrate Activation: The pyridine ring nitrogen is protonated under acidic conditions, making the ring even more electron-deficient and resistant to electrophilic attack. Conversely, the neutral ring may not be nucleophilic enough.
-
Solution 1: Optimize pH and Solvent Conditions. For substrates like 2-aminopyridines, performing the reaction in a biphasic system like water/chloroform can be highly effective.[2] The aqueous medium can facilitate the reaction with electrophilic reagents like Selectfluor. For other substrates, aprotic polar solvents like acetonitrile are a good starting point.[3]
-
Solution 2: Convert to an N-Oxide. The pyridine N-oxide is significantly more activated towards electrophilic substitution. You can fluorinate the N-oxide and then subsequently reduce it back to the pyridine. This fundamentally changes the electronics of the system, often leading to cleaner and higher-yielding reactions.
-
-
Incorrect Reagent Stoichiometry or Degradation: Selectfluor® is a powerful oxidant, but its effectiveness can be compromised.
-
Solution: Verify Reagent Quality and Stoichiometry. Ensure your Selectfluor® is dry and has been stored properly. It's often beneficial to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion. Always monitor the reaction by TLC or LC-MS to track the consumption of your starting material.
-
-
Sub-optimal Temperature: While many Selectfluor® reactions are run at room temperature, some unactivated substrates require thermal energy.
-
Solution: Controlled Heating. Gradually increase the reaction temperature to 40-60 °C. Be cautious, as higher temperatures can sometimes lead to decreased selectivity and byproduct formation.[3]
-
Below is a workflow to guide your troubleshooting process for low-yield electrophilic fluorination.
Caption: Troubleshooting workflow for low fluorination yield.
Q2: I am attempting a nucleophilic aromatic substitution (S_N_Ar) on a chloronicotinic acid ester, but the reaction is extremely slow. How can I improve the reaction rate and yield?
Nucleophilic fluorination is a powerful tool, but its success is highly dependent on several factors. A sluggish reaction points to issues with the fluoride source's nucleophilicity, solvent, or substrate activation.
Possible Causes & Recommended Solutions:
-
Poor Fluoride Solubility and Nucleophilicity: Alkali metal fluorides like KF and CsF are inexpensive but suffer from high lattice energy and poor solubility in organic solvents.[4]
-
Solution 1: Use a Phase-Transfer Catalyst (PTC). Catalysts like 18-crown-6 (for KF) or tetrabutylammonium bromide (TBAB) can shuttle the fluoride ion into the organic phase, dramatically increasing the effective concentration and reactivity of the "naked" fluoride anion.
-
Solution 2: Switch to a More Soluble Fluoride Source. Tetrabutylammonium fluoride (TBAF) is highly soluble in organic solvents, but its anhydrous form is very hygroscopic.[5] A good alternative is the more stable TBAF(t-BuOH)₄ complex.[3]
-
Solution 3: Employ Spray-Dried KF. Using spray-dried potassium fluoride, which has a higher surface area, can significantly enhance reactivity compared to standard crystalline KF.
-
-
Inappropriate Solvent: The choice of solvent is critical for S_N_Ar reactions. Protic solvents (like alcohols or water) will solvate the fluoride ion through hydrogen bonding, severely reducing its nucleophilicity.[6]
-
Solution: Use a High-Boiling Polar Aprotic Solvent. Solvents such as DMSO, DMF, or sulfolane are excellent choices. They effectively solvate the cation (K⁺, Cs⁺) while leaving the fluoride anion relatively free and highly nucleophilic. Their high boiling points also allow for increased reaction temperatures, which are often necessary.
-
-
Insufficient Activation of the Leaving Group: For an S_N_Ar reaction to proceed, the ring must be sufficiently electron-deficient to stabilize the negative charge in the Meisenheimer complex intermediate. The position of the leaving group relative to electron-withdrawing groups is key.
-
Solution: Enhance Electronic Withdrawal. Ensure your leaving group (e.g., -Cl) is positioned ortho or para to a strong electron-withdrawing group. While the ring nitrogen provides activation, having an additional group like a nitro or cyano group can make the reaction much faster. If your substrate is a carboxylic acid, it is essential to first convert it to an ester or amide, as the carboxylate anion is electron-donating and will shut down the reaction.
-
Q3: My reaction is producing a mixture of regioisomers. How can I control the site of fluorination on the nicotinic acid ring?
Regioselectivity is a persistent challenge in the functionalization of pyridines.[1][7] The outcome is a delicate balance of electronic and steric effects.
Controlling Regioselectivity:
-
For C2-Fluorination: The C2 position is adjacent to the ring nitrogen and is often the most electronically activated site for certain types of C-H functionalization.
-
Method: A direct C-H fluorination using silver(II) fluoride (AgF₂) has been shown to exhibit exclusive selectivity for the C2 position on a range of pyridine substrates.[8] This method proceeds under mild conditions and provides a direct route to 2-fluoropyridines.
-
-
For C5-Fluorination: This position is meta to the nitrogen and para to the carboxylic acid. Direct electrophilic fluorination here is challenging.
-
Method: The Balz-Schiemann Reaction. This classic method is one of the most reliable ways to install fluorine at a specific position.[9][10] The strategy involves starting with a 5-aminonicotinic acid derivative, converting the amino group to a diazonium tetrafluoroborate salt, and then thermally decomposing this salt to yield the 5-fluoro product.[11][12]
-
-
For C6-Fluorination: This position is also adjacent to the nitrogen.
-
Method: Nucleophilic Substitution. Starting from a 6-chloronicotinic acid ester is a common and effective strategy. The chlorine at C6 is activated by both the adjacent ring nitrogen and the carboxyl group at C3, making it a prime site for S_N_Ar with a suitable fluoride source.[13]
-
The following diagram illustrates the strategic choices for achieving regioselective fluorination.
Caption: Decision tree for regioselective fluorination strategies.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of fluorinated nicotinic acid derivatives.
Q1: What are the main synthetic strategies for introducing fluorine into a nicotinic acid scaffold?
There are four primary approaches, each with its own advantages and limitations:
-
Electrophilic C-H Fluorination: This involves directly replacing a C-H bond with a C-F bond using an electrophilic fluorine source (e.g., Selectfluor®). It is atom-economical but often suffers from challenges in reactivity and regioselectivity due to the electron-deficient nature of the pyridine ring.[14]
-
Nucleophilic Aromatic Substitution (S_N_Ar): This method starts with a nicotinic acid derivative bearing a good leaving group (like -Cl or -NO₂) at an activated position (ortho or para to an electron-withdrawing group). The leaving group is then displaced by a nucleophilic fluoride source (e.g., KF, CsF).[5] This is often a robust and scalable method for specific isomers.
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This multi-step sequence begins with an aminonicotinic acid. The amino group is converted into a diazonium salt, which is then displaced by fluoride upon thermal decomposition.[15] While less direct, it provides excellent regiocontrol.[9]
-
De Novo Ring Synthesis: This approach involves building the fluorinated pyridine ring from smaller, already-fluorinated acyclic precursors.[16][17] This can be an effective strategy when other methods fail or for accessing complex substitution patterns.
Q2: How do I choose the right fluorinating agent for my reaction?
The choice of reagent is dictated by the reaction mechanism you intend to use.
| Reagent Name | Type | Common Use Case | Pros | Cons |
| Selectfluor® | Electrophilic (N-F) | Direct C-H fluorination of activated arenes and heterocycles. | Bench-stable solid, relatively safe to handle, commercially available.[18] | Can require harsh conditions or activated substrates; powerful oxidant. |
| NFSI | Electrophilic (N-F) | Similar to Selectfluor®, used for electrophilic fluorination. | High thermal stability, soluble in many organic solvents. | Can be less reactive than Selectfluor®; byproducts can complicate purification. |
| Potassium Fluoride (KF) | Nucleophilic (F⁻) | S_N_Ar reactions, often with a phase-transfer catalyst. | Very inexpensive, high atom economy.[19] | Low solubility, hygroscopic, requires high temperatures and polar aprotic solvents.[4] |
| Cesium Fluoride (CsF) | Nucleophilic (F⁻) | S_N_Ar reactions. | More soluble and reactive than KF.[19] | More expensive and hygroscopic than KF. |
| TBAF | Nucleophilic (F⁻) | S_N_Ar reactions where high solubility is needed. | Highly soluble and reactive in organic solvents.[5] | Anhydrous form is extremely hygroscopic and highly basic, can cause elimination side reactions. |
| Pyridine-HF (Olah's Reagent) | Nucleophilic (F⁻) | Used in Balz-Schiemann reactions and other transformations requiring HF. | A safer and more manageable source of HF.[19] | Highly corrosive and toxic; requires specialized equipment (e.g., plasticware). |
Q3: My palladium-catalyzed cross-coupling reaction with a fluoronicotinic acid substrate is failing. Could this be catalyst poisoning?
Yes, this is a very likely cause. The sp²-hybridized nitrogen atom in the pyridine ring is a Lewis base and can strongly coordinate to the palladium center.[20] This coordination occupies an active site, preventing the catalyst from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning.[21][22]
How to Mitigate Catalyst Poisoning:
-
Use Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) can sometimes shield the metal center and disfavor coordination by the pyridine nitrogen, helping to maintain catalytic activity.
-
Increase Catalyst Loading: While not ideal from a cost or sustainability perspective, simply increasing the catalyst loading can sometimes overcome partial deactivation to provide the desired product in acceptable yields.
-
Switch to a Less Susceptible Metal: In some cases, switching to a different transition metal catalyst, such as nickel or copper, might be a viable alternative as their coordination preferences and susceptibility to poisoning can differ from palladium.
-
Protect the Nitrogen: Temporarily converting the pyridine to a pyridine N-oxide or a pyridinium salt can prevent its coordination to the metal. This protecting group would then need to be removed in a subsequent step.
Caption: Pyridine nitrogen deactivates a Pd(0) catalyst, halting the catalytic cycle.
Q4: What are the essential safety precautions when working with common fluorinating agents?
Fluorinating agents are highly reactive and require careful handling.
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): These are strong oxidants. Avoid contact with combustible materials. While they are solids and relatively easy to handle, always wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Nucleophilic Fluoride Salts (KF, CsF): These are hygroscopic and can be irritants. Inhalation of the dust should be avoided. The primary danger arises if they are mixed with acid, which will generate highly toxic and corrosive hydrogen fluoride (HF) gas.
-
Hydrogen Fluoride (HF) and its Complexes (Pyridine-HF): HF is extremely dangerous. It is corrosive, highly toxic, and causes severe burns that may not be immediately painful but result in deep tissue damage. All work with HF or its complexes must be conducted in a chemical fume hood using specialized PPE, including neoprene or other HF-resistant gloves, a face shield, and a lab coat. An emergency response plan, including access to calcium gluconate gel, must be in place before starting any work.
Always consult the Safety Data Sheet (SDS) for any reagent before use and adhere to your institution's safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 16. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Byproduct Formation in the Chlorination of Trifluoromethylnicotinic Acid
Introduction
Welcome to the technical support center for the chlorination of trifluoromethylnicotinic acid. This reaction is a critical transformation in the synthesis of numerous agrochemical and pharmaceutical agents, where the introduction of a chlorine atom onto the pyridine ring is a key step for further functionalization.[1][2][3] However, the reaction is often complicated by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.
The inherent electronic properties of the trifluoromethylnicotinic acid scaffold—specifically, the strongly electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid—deactivate the pyridine ring towards electrophilic substitution.[1] This necessitates harsh reaction conditions, which can, in turn, promote side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and understanding the underlying chemistry to mitigate byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into potential causes and actionable solutions.
Q1: My reaction is incomplete, showing a significant amount of unreacted starting material and low yield of the desired chlorinated product. What's going on?
Potential Causes & Solutions:
-
Insufficient Activation of Carboxylic Acid: The primary role of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is to convert the carboxylic acid to a more reactive acyl chloride.[4][5][6] If this activation is incomplete, the reaction will stall.
-
Solution: Ensure your chlorinating agent is fresh and anhydrous. SOCl₂ can decompose over time. Consider increasing the equivalents of the chlorinating agent (e.g., from 1.5 to 2.5 eq.). The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acid chloride.[7]
-
-
Low Reaction Temperature or Insufficient Time: Due to the deactivated nature of the pyridine ring, higher thermal energy is often required to overcome the activation barrier for chlorination.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS) to track the consumption of the starting material. Extend the reaction time, taking aliquots every few hours to determine the optimal duration.
-
-
Inadequate Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete reactions.
-
Solution: Ensure vigorous stirring throughout the reaction, especially if the starting material is not fully soluble in the reaction solvent.
-
Q2: I'm observing multiple unexpected peaks in my LC-MS/GC-MS analysis. What are the likely byproducts?
Potential Causes & Solutions:
This is the most common issue, stemming from several potential side reactions. The primary byproducts to consider are:
-
Over-chlorinated Species: The reaction may not stop at mono-chlorination, especially under forcing conditions. Dichloro- and even trichloro- derivatives can form.
-
Identification: Look for mass peaks corresponding to the addition of a second chlorine atom (M+34, considering isotopic patterns).
-
Solution: Reduce the equivalents of the chlorinating agent. Lower the reaction temperature and shorten the reaction time. A more controlled, stepwise addition of the chlorinating agent may also improve selectivity.
-
-
Decarboxylated Byproducts: At elevated temperatures, the nicotinic acid derivative can undergo decarboxylation to yield trifluoromethylpyridine, which can then be chlorinated.[8][9][10]
-
Identification: Look for mass peaks corresponding to the loss of the carboxyl group (-44 Da) and subsequent chlorination of the resulting trifluoromethylpyridine.
-
Solution: This is a strong indicator that the reaction temperature is too high. Reduce the temperature significantly. If high temperatures are required for chlorination, consider protecting the carboxylic acid as an ester and performing the chlorination before hydrolysis.
-
-
Ring-Opened or Degradation Products: Extremely harsh conditions (high temperatures, high concentrations of chlorinating agents) can lead to the formation of intractable tars and complex mixtures of degradation products.
-
Solution: This indicates the reaction conditions are far too aggressive. Re-evaluate the entire protocol, starting with milder conditions. Consider alternative chlorinating agents that may operate at lower temperatures.
-
The following diagram illustrates the primary desired reaction pathway versus the major competing byproduct formation routes.
Caption: Reaction pathways in the chlorination of trifluoromethylnicotinic acid.
Q3: The reaction mixture is turning dark brown or black, and I'm getting a low yield of a very impure product. What is causing this decomposition?
Potential Causes & Solutions:
-
Excessive Temperature: This is the most frequent cause of charring and polymerization. The pyridine ring, even when deactivated, can undergo complex decomposition pathways at high temperatures.
-
Solution: Immediately reduce the reaction temperature. It is crucial to find the minimum temperature at which the reaction proceeds at an acceptable rate.
-
-
Reaction with Solvent: Some solvents may not be stable under the harsh, acidic conditions of the chlorination reaction.
-
Solution: Ensure the solvent is appropriate for the reaction. High-boiling, inert solvents like sulfolane or dichlorobenzene are often used. Avoid solvents with reactive functional groups. Running the reaction neat (using the chlorinating agent as the solvent) is also a common strategy, but requires careful temperature control.
-
-
Moisture Contamination: Water can react exothermically with chlorinating agents like SOCl₂, leading to localized temperature spikes and decomposition.
-
Solution: Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Frequently Asked Questions (FAQs)
Q: What is the best chlorinating agent for this transformation? A: There is no single "best" agent, as the optimal choice depends on the specific isomer of trifluoromethylnicotinic acid and the desired scale.
-
Thionyl Chloride (SOCl₂): Most common and cost-effective. It serves as both a reagent and a solvent. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[5]
-
Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃): Often used for more difficult chlorinations.[6][11] These are stronger chlorinating agents but can require higher temperatures and more complex workups.
-
Oxalyl Chloride ((COCl)₂): A milder agent that often works at lower temperatures when used with a DMF catalyst. It is more expensive, which may be a consideration for large-scale synthesis.
Q: How do the positions of the -CF₃ and -COOH groups affect the reaction? A: The regiochemistry is critical. The -CF₃ group is a powerful electron-withdrawing group with a Hammett constant of 0.54, deactivating the pyridine ring.[1] Both the -CF₃ and -COOH groups are meta-directing. However, the inherent reactivity of the pyridine ring positions (C2/C6 and C4 being most susceptible to nucleophilic attack and C3/C5 to electrophilic attack) complicates predictions.[12] The chlorination likely proceeds via a complex mechanism, and the final product distribution will be a result of both kinetic and thermodynamic factors. Experimental optimization for each specific isomer is essential.
Q: What are the recommended analytical techniques for monitoring this reaction and identifying byproducts? A: A combination of techniques is ideal for a comprehensive analysis.
| Technique | Purpose | Key Information Provided |
| LC-MS | Primary tool for reaction monitoring and byproduct identification. | Retention time of starting material, product, and byproducts. Molecular weight confirmation of unexpected peaks. |
| GC-MS | Excellent for identifying volatile byproducts. | High-resolution separation. Fragmentation patterns can help elucidate the structure of byproducts, especially decarboxylated species. |
| ¹⁹F NMR | Specific for fluorine-containing compounds. | A clean ¹⁹F NMR spectrum is a good indicator of product purity. The chemical shift can help distinguish between different chlorinated isomers. |
| ¹H & ¹³C NMR | Structural elucidation of isolated product and major byproducts. | Confirms the position of chlorination and the overall structure of the final product. |
Troubleshooting Workflow
If you encounter a poor yield or an impure product, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Chlorination using Thionyl Chloride (SOCl₂)
This is a representative protocol and must be optimized for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add trifluoromethylnicotinic acid (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0 - 5.0 eq.) to the flask at room temperature. If desired, add a catalytic amount of DMF (0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a conservative 60-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully with methanol (to convert the acyl chloride to a stable methyl ester), and analyzing by LC-MS or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure.
-
Purification: The crude product can be purified by distillation, recrystallization, or column chromatography, depending on its physical properties.
Protocol 2: Analytical Sample Preparation for Reaction Monitoring
-
Under an inert atmosphere, withdraw ~0.1 mL of the reaction mixture using a dry syringe.
-
Add the aliquot to a vial containing 1.0 mL of anhydrous methanol, pre-cooled in an ice bath. This will quench the reaction and convert any reactive acyl chloride to the corresponding methyl ester.
-
Allow the vial to warm to room temperature.
-
Dilute the sample further with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for LC-MS or GC-MS analysis.
-
Analyze the sample to determine the ratio of starting material, desired product, and any byproducts.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. media.neliti.com [media.neliti.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ejournal.um.edu.my [ejournal.um.edu.my]
- 7. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 8. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
"improving yield and purity of 6-Chloro-4-(trifluoromethyl)nicotinic acid"
Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on maximizing both yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can often be attributed to incomplete reactions, degradation of the starting material or product, or suboptimal reaction conditions. A common synthetic route involves the selective hydrolysis of a precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis of the chloro group at the 6-position may be sluggish.
-
Solution: Ensure your reaction temperature is optimal. For base-catalyzed hydrolysis (e.g., using NaOH or KOH), temperatures around 100°C are often employed.[1][2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup.
-
-
Side Reactions: The presence of strong nucleophiles or high temperatures can lead to unwanted side reactions. For instance, harsh basic conditions might promote decomposition of the pyridine ring.
-
Solution: A milder base or a lower reaction temperature for a longer duration might be beneficial. Consider a phase-transfer catalyst to facilitate the reaction under milder conditions.
-
-
Starting Material Quality: Impurities in the starting material, such as other chlorinated pyridine derivatives, can interfere with the reaction.[3]
-
Solution: Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) before starting the synthesis.
-
Experimental Workflow for Yield Optimization:
Caption: Iterative workflow for optimizing reaction yield.
Question 2: I'm observing significant impurities in my final product after synthesis. How can I improve the purity?
Achieving high purity is crucial, and impurities often arise from unreacted starting materials, byproducts of side reactions, or residual solvents.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical.[4][5]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
If colored impurities are present, you can treat the hot solution with activated charcoal.
-
Hot filter the solution to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic nature to separate it from non-acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Troubleshooting Impurities Table:
| Impurity Type | Potential Source | Recommended Action |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time, temperature, or reagent stoichiometry. |
| Dichloro- starting material | Incomplete hydrolysis | Optimize hydrolysis conditions. |
| Over-hydrolyzed product | Harsh reaction conditions | Use milder base or lower temperature. |
| Colored impurities | Decomposition products | Treat with activated charcoal during recrystallization. |
Question 3: My product is an off-white or yellowish powder, but I need a pure white solid. What causes the coloration and how can I remove it?
Color in the final product typically indicates the presence of minor, often highly conjugated, impurities.
Decolorization Techniques:
-
Charcoal Treatment: As mentioned in the recrystallization protocol, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a decrease in yield.
-
Solvent Selection for Recrystallization: The choice of solvent can influence the final color. Experiment with different solvent systems. A common approach for recrystallization of similar compounds involves a mixture of petroleum ether and ethyl acetate.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
The reported melting point for this compound is in the range of 119-121°C.[7] A broad melting point range is indicative of impurities.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Q3: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: To quantify the purity and identify any impurities.
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: As a quick and straightforward indicator of purity.
Q4: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is classified as toxic if swallowed.[8] It is also known to cause skin and eye irritation.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Safety Information Diagram:
References
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Home Page [chem.ualberta.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. This compound CAS#: [chemicalbook.com]
- 8. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-(Trifluoromethyl)nicotinic acid - High purity | EN [georganics.sk]
Technical Support Center: A Guide to the Safe Handling and Troubleshooting of Trifluoromethylating Agents
Welcome to the Technical Support Center for Trifluoromethylating Agents. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful but hazardous reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to ensure both experimental success and laboratory safety.
Section 1: General Safety and Handling Principles
Before delving into reagent-specific issues, it's crucial to establish a foundation of safe laboratory practices for all trifluoromethylating agents. The incorporation of a trifluoromethyl group is a valuable tool in medicinal chemistry, but the reagents used demand respect and careful handling.[1][2]
FAQ: What are the primary hazards associated with trifluoromethylating agents?
Trifluoromethylating agents can be broadly categorized into nucleophilic ("CF₃⁻"), electrophilic ("CF₃⁺"), and radical sources, each with a distinct hazard profile.[1][3][4]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent - TMSCF₃): These are often volatile and flammable liquids.[3] TMSCF₃, the most common nucleophilic agent, can form explosive peroxides over time and is harmful if inhaled or swallowed.[3]
-
Electrophilic Reagents (e.g., Togni's and Umemoto's Reagents): These are typically crystalline solids.[4][5] While generally more stable than their nucleophilic counterparts, some, like Togni's Reagent II, have been found to have explosive properties under certain conditions.[6] They are also potent oxidizers and can react violently with reducing agents.
-
Radical Precursors: These reagents can be thermally or photochemically sensitive and may initiate uncontrolled radical chain reactions if not handled correctly.
All classes of these reagents can release toxic and corrosive gases, such as hydrogen fluoride (HF), upon decomposition or reaction with water.[7][8][9]
Table 1: Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with these reagents.[10]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield worn over goggles is crucial to protect against splashes and potential explosions.[10] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consider double-gloving or using heavier-duty gloves like neoprene.[7][10] Always inspect gloves for tears or contamination before use.[10] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. Ensure it is fully buttoned to maximize skin coverage.[7] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited.[10] |
| Respiratory Protection | Chemical Fume Hood | All manipulations of trifluoromethylating agents should be performed in a well-ventilated chemical fume hood.[10] For situations with a higher risk of inhalation, a NIOSH-approved respirator may be necessary. |
Section 2: Troubleshooting Guide for Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent - TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is a cornerstone of nucleophilic trifluoromethylation, particularly for carbonyl compounds.[11][12] However, its reactivity is nuanced, and several factors can lead to failed or low-yielding reactions.
FAQ: My trifluoromethylation of a ketone using TMSCF₃ is not working. What are the likely causes?
Several factors can inhibit this reaction. A systematic check of the following is recommended:
-
Initiator Activity: The reaction requires a catalytic amount of a fluoride source (e.g., TBAF, CsF) to activate the TMSCF₃. If the reaction is sluggish or fails to start, your fluoride source may be old or hydrated. Consider using a freshly opened bottle or drying the initiator before use.
-
Solvent Choice: The choice of solvent is critical. While THF is commonly used, ethereal solvents can degrade TBAF over time. Consider a more inert solvent if you suspect initiator degradation.
-
Substrate Incompatibility: Substrates with acidic protons, such as unprotected alcohols or carboxylic acids, will be deprotonated by the trifluoromethyl anion, consuming the reagent and halting the desired reaction.[3] Ensure all acidic functional groups are appropriately protected.
-
Reaction Temperature: While many reactions proceed at room temperature, some less reactive carbonyls may require gentle heating. Conversely, highly exothermic reactions may need to be cooled to prevent side reactions.
-
Reagent Quality: TMSCF₃ is a volatile liquid that can degrade over time.[3] Ensure you are using a high-quality reagent from a reputable supplier.
Diagram 1: Troubleshooting Workflow for TMSCF₃ Reactions
Caption: Troubleshooting workflow for TMSCF₃ reactions.
Section 3: Troubleshooting Guide for Electrophilic Trifluoromethylation (Togni's and Umemoto's Reagents)
Electrophilic trifluoromethylating agents are versatile for functionalizing a wide range of nucleophiles.[4][13] However, their reactivity can be substrate-dependent, and issues with initiation or side reactions can arise.
FAQ: I am observing low yields in my trifluoromethylation of a heteroarene using a Togni's reagent. What could be the problem?
Low yields in these reactions often point to issues with substrate activation, reagent stability, or competing reaction pathways.
-
Substrate Reactivity: Electron-rich heteroarenes are generally good substrates. If your heteroarene is electron-deficient, it may require a catalyst (e.g., a copper salt) or a stronger Lewis acid to promote the reaction.[4]
-
Reagent Choice: Not all electrophilic reagents are created equal. Togni's and Umemoto's reagents have different reactivity profiles.[14][15] For challenging substrates, a more powerful reagent, such as Umemoto's Reagent II, which exhibits greater thermal stability and electrophilicity, may be necessary.
-
Reaction Conditions: These reactions can be sensitive to temperature and solvent. Overheating can lead to reagent decomposition. Ensure your reaction is conducted at the recommended temperature.
-
Side Reactions: In some cases, the trifluoromethyl radical can be generated, leading to non-selective reactions.[13] If you observe a complex mixture of products, consider adding a radical inhibitor or changing the reaction conditions to favor the desired ionic pathway.
-
Moisture Sensitivity: While more stable than nucleophilic reagents, some electrophilic agents can be sensitive to moisture. Ensure your reaction is conducted under anhydrous conditions.
Section 4: Quenching and Disposal Protocols
The safe quenching of unreacted trifluoromethylating agents and the proper disposal of waste are critical to laboratory safety.[16][17][18]
Protocol 1: Quenching Excess Nucleophilic Trifluoromethylating Agents (e.g., TMSCF₃)
This procedure should be performed in a chemical fume hood under an inert atmosphere.[19][20][21]
-
Dilution: Dilute the reaction mixture containing excess TMSCF₃ with an inert, high-boiling point solvent like toluene. This helps to control the exothermicity of the quench.
-
Cooling: Cool the diluted mixture to 0 °C in an ice bath.
-
Slow Addition of a Protic Solvent: Slowly add isopropanol dropwise to the cooled mixture with vigorous stirring. Isopropanol is a less reactive quenching agent than water and allows for a more controlled reaction.[19]
-
Sequential Addition of More Reactive Quenchers: After the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be added slowly, followed by the slow addition of water.[19]
-
Neutralization: Once the quenching is complete and the mixture has warmed to room temperature, neutralize the solution with a dilute acid (e.g., 1 M HCl) before preparing it for waste disposal.
Protocol 2: Quenching Excess Electrophilic Trifluoromethylating Agents (e.g., Togni's or Umemoto's Reagents)
These reagents are potent oxidizers and should be quenched with a reducing agent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of a Reducing Agent: Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with vigorous stirring.[3]
-
Monitoring: Continue adding the reducing agent until the reaction is no longer exothermic.
-
Extraction and Workup: Proceed with a standard aqueous workup to separate the organic products from the quenched reagent byproducts.
Diagram 2: Quenching Decision Tree
Caption: Decision tree for quenching trifluoromethylating agents.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
FAQ: What should I do in case of skin or eye contact with a trifluoromethylating agent?
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] For exposure to reagents that can generate HF, applying a calcium gluconate gel to the affected area can help to neutralize the fluoride ions.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Spill: For a small spill, use an inert absorbent material to contain it. For a large spill, evacuate the area and follow your institution's emergency procedures.[10][16]
Always have an emergency plan in place and ensure that all lab personnel are familiar with it. An eyewash station and safety shower must be readily accessible.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Protect Workers from Hydrofluoric Acid: the Essential Guide to Safety | Ansell Norway [ansell.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ethz.ch [ethz.ch]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. epfl.ch [epfl.ch]
- 20. sarponggroup.com [sarponggroup.com]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Mitigating Catalyst Deactivation in Fluorination Reactions
Welcome to the Technical Support Center for fluorination catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to catalyst deactivation in fluorination reactions. Instead of a rigid manual, this center provides a dynamic set of troubleshooting guides and frequently asked questions (FAQs) based on real-world laboratory challenges. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
I. Understanding the Enemy: Common Catalyst Deactivation Pathways
Catalyst deactivation is an unavoidable challenge in many chemical transformations, and fluorination reactions present a unique set of hurdles due to the high reactivity of fluorine sources and potential for side reactions.[1][2] Deactivation leads to diminished activity, poor selectivity, and ultimately, process failure. The first step in troubleshooting is to identify the likely deactivation mechanism.
Here are the three primary modes of catalyst deactivation in fluorination reactions:
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[3] Common poisons in fluorination reactions include water, sulfur compounds, and even certain basic heterocycles that can bind irreversibly to the catalyst.[4][5]
-
Fouling (Coking): This involves the deposition of carbonaceous materials or polymers on the catalyst surface, blocking access to the active sites.[4][6] High reaction temperatures and high reactant concentrations can accelerate the formation of these "cokes."[4][6]
-
Sintering: This is the agglomeration of small catalyst particles into larger ones, leading to a decrease in the active surface area.[4] Sintering is often induced by high reaction temperatures.[4]
The following diagram illustrates these primary deactivation pathways.
Caption: A diagram illustrating the three main pathways of catalyst deactivation.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during fluorination experiments.
Issue 1: Sudden and Complete Loss of Catalytic Activity
A rapid drop in conversion is often a sign of catalyst poisoning.
Q1: My reaction was working perfectly, but in the latest run, the conversion dropped to near zero. What happened?
A1: This is a classic symptom of acute catalyst poisoning. The most likely culprits are impurities introduced with your reactants, solvents, or from the reaction vessel itself.
-
Possible Causes & Solutions:
-
Impure Reactants or Solvents: Ensure the purity of your starting materials and solvents. Trace amounts of water, sulfur, or halide compounds can be potent poisons.[4] Consider passing your reagents through a purification column (e.g., activated alumina) or using a commercial solvent purification system.
-
Formation of Inhibiting Byproducts: Analyze your reaction mixture for byproducts that could be poisoning the catalyst. Adjusting reaction conditions such as temperature, pressure, or stoichiometry may minimize their formation.
-
Incompatible Substrates: Some substrates, particularly those containing Lewis basic functional groups like pyridine, can deactivate the catalyst by strong coordination.[7]
-
Issue 2: Gradual Decline in Activity Over Several Runs
A slow but steady decrease in performance often points to fouling or sintering.
Q2: I'm able to reuse my catalyst, but the activity decreases with each cycle. What's causing this gradual deactivation?
A2: This pattern suggests a slower deactivation process like fouling (coking) or sintering.
-
Possible Causes & Solutions:
-
Fouling/Coking:
-
Lower Reaction Temperature: High temperatures can promote the formation of polymeric or carbonaceous deposits.[4][6] Experiment with running the reaction at a lower temperature to see if the deactivation rate decreases.
-
Modify Reactant Concentrations: High concentrations of reactants can sometimes lead to an increased rate of byproduct formation and subsequent fouling.[4]
-
-
Sintering:
-
Operate at Lower Temperatures: Sintering is highly dependent on temperature. If your reaction allows, reducing the temperature can significantly slow down this process.[4]
-
Choose a More Stable Catalyst: Consider a catalyst with a support that has strong interactions with the metal particles to prevent their migration and agglomeration.
-
-
Issue 3: Change in Selectivity with Decreasing Activity
When you observe a shift in your product distribution alongside a drop in conversion, it can indicate a change in the nature of the active sites.
Q3: Initially, my reaction was highly selective for the desired fluorinated product, but now I'm seeing an increase in side products. Why is this happening?
A3: This change in selectivity suggests that the deactivation process is not uniform across all active sites, or that the deactivated catalyst itself is promoting side reactions.
-
Possible Causes & Solutions:
-
Changes in Catalyst Acidity: For some catalysts, the deactivation process can alter the acidity of the catalyst surface.[6] This change in acidity can catalyze different reaction pathways, leading to a different product distribution.
-
Solvent Effects: The choice of solvent can significantly impact selectivity.[8] In some cases, strong interactions between fluorinated alcohol solvents and the catalyst surface can lead to competitive adsorption, hindering the access of reactants to the active sites.[4]
-
HF Formation: Under harsh conditions, the elimination of hydrogen fluoride (HF) can occur.[4] HF is highly corrosive and can alter the structure and activity of the catalyst.[9][10][11]
-
III. Frequently Asked Questions (FAQs)
Q4: How can I determine the cause of my catalyst deactivation?
A4: A combination of analytical techniques can provide insight into the deactivation mechanism.
-
X-ray Photoelectron Spectroscopy (XPS): Can identify the presence of poisons and changes in the oxidation state of the catalyst.[6]
-
Infrared (IR) Spectroscopy: Useful for detecting the formation of carbonaceous deposits (coke) and changes in surface functional groups.[6]
-
X-ray Diffraction (XRD): Can reveal changes in the crystalline structure of the catalyst, such as sintering.[6]
Q5: Can I regenerate my deactivated catalyst?
A5: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism.
-
For Fouling/Coking: A common method is calcination, which involves heating the catalyst in the presence of a controlled amount of air or oxygen to burn off the carbonaceous deposits.[4]
-
For Poisoning: Regeneration can be more challenging. In some cases, washing the catalyst with an appropriate solvent or a dilute acid or base solution can remove the poison.[12]
Q6: What are some general strategies to prevent catalyst deactivation in the first place?
A6: Proactive measures are often the most effective.
-
Feedstock Purification: Removing potential poisons from your reactants and solvents is crucial.[3]
-
Optimize Reaction Conditions: Operating at the lowest possible temperature and reactant concentrations can minimize fouling and sintering.[4]
-
Catalyst Design: Choosing a catalyst with high stability and tolerance to impurities can significantly extend its lifetime.[3] The use of additives can also help to scavenge impurities.[3]
IV. Experimental Protocols
Protocol 1: General Catalyst Regeneration by Calcination (for Fouling/Coking)
This protocol is a general guideline for regenerating a solid catalyst that has been deactivated by carbonaceous deposits.
-
Drying: Place the deactivated catalyst in a drying oven at 110 °C for 2-4 hours to remove any adsorbed water and volatile organic compounds.
-
Calcination Setup: Place the dried catalyst in a tube furnace.
-
Inert Gas Purge: Ramp the temperature slowly (e.g., 5 °C/min) to the desired calcination temperature (typically 300-500 °C) under a flow of an inert gas like nitrogen.[4]
-
Oxidative Treatment: Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 5% O₂ in N₂).[4]
-
Hold Period: Hold at this temperature for 2-4 hours to ensure complete combustion of the carbonaceous deposits.[4]
-
Cool Down: Switch back to an inert gas flow and allow the furnace to cool down to room temperature.
-
Activation (if necessary): The calcined catalyst may require a reduction step (e.g., under hydrogen flow) to restore the active metallic sites before use.[4]
Protocol 2: Troubleshooting Workflow for Catalyst Deactivation
This workflow provides a systematic approach to identifying and addressing catalyst deactivation.
Caption: A step-by-step workflow for diagnosing and resolving catalyst deactivation issues.
V. Data Summary Table
The following table summarizes common deactivation mechanisms, their causes, and potential mitigation strategies.
| Deactivation Mechanism | Primary Cause(s) | Key Indicators | Mitigation/Troubleshooting Strategies |
| Poisoning | Impurities (water, sulfur), strongly coordinating substrates/products | Sudden, complete loss of activity | Purify reactants and solvents; modify substrate if possible; wash catalyst.[3][4] |
| Fouling / Coking | High temperature, high reactant concentration, byproduct formation | Gradual decline in activity over time | Lower reaction temperature; reduce reactant concentrations; regenerate by calcination.[4][6] |
| Sintering | High reaction temperature | Gradual decline in activity; loss of surface area | Operate at lower temperatures; use a catalyst with a more stable support.[4] |
| Leaching | Strong solvents, corrosive byproducts (e.g., HF) | Loss of active metal from the support | Choose a less aggressive solvent; add a base to neutralize acidic byproducts. |
VI. References
-
Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. (1997). Journal of Catalysis, 169(1), 307-316. Available from: --INVALID-LINK--
-
Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol. Benchchem. Available from: --INVALID-LINK--
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). MDPI. Available from: --INVALID-LINK--
-
Reaction mechanism for fluorination reactions with hydroxylated alumina sites: Pathways promoting aluminum combustion. (2021). The Journal of Chemical Physics. Available from: --INVALID-LINK--
-
Technical Support Center: Optimizing Nucleophilic Fluorination of Hexane. Benchchem. Available from: --INVALID-LINK--
-
Troubleshooting low yield in heterocycle fluorination reactions. Benchchem. Available from: --INVALID-LINK--
-
Catalysis for Fluorination and Trifluoromethylation. (2012). PMC. Available from: --INVALID-LINK--
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). ACS Publications. Available from: --INVALID-LINK--
-
Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. PMC. Available from: --INVALID-LINK--
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). ACS Publications. Available from: --INVALID-LINK--
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (2021). ACS Catalysis. Available from: --INVALID-LINK--
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available from: --INVALID-LINK--
-
Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. (2023). Journal of Materials Chemistry A. Available from: --INVALID-LINK--
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available from: --INVALID-LINK--
-
Catalyst deactivation. (2021). YouTube. Available from: --INVALID-LINK--
-
Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2007). ResearchGate. Available from: --INVALID-LINK--
-
Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022). PMC. Available from: --INVALID-LINK--
-
An amorphous Lewis-acidic zirconium chlorofluoride as HF shuttle: C–F bond activation and formation. (2023). RSC Publishing. Available from: --INVALID-LINK--
-
Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. (2007). Thieme Chemistry. Available from: --INVALID-LINK--
-
Electrophilic fluorination. Wikipedia. Available from: --INVALID-LINK--
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. Available from: --INVALID-LINK--
-
Preventing elimination side reactions in allylic fluorination. Benchchem. Available from: --INVALID-LINK--
-
Study of Catalyst Deactivation in Three Different Industrial Processes. (2007). DiVA. Available from: --INVALID-LINK--
-
Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. (2022). PMC. Available from: --INVALID-LINK--
-
Surface Fluorination to Boost the Stability of the Fe/N/C Cathode in Proton Exchange Membrane Fuel Cells. (2017). ResearchGate. Available from: --INVALID-LINK--
-
Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. (2022). ACS Catalysis. Available from: --INVALID-LINK--
-
Study of Catalyst Deactivation in Three Different Industrial Processes. (2007). DiVA. Available from: --INVALID-LINK--
-
Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. (2021). Catalysis Science & Technology. Available from: --INVALID-LINK--
-
Transition metal catalysis and nucleophilic fluorination. (2013). Chemical Communications. Available from: --INVALID-LINK--
-
CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. Available from: --INVALID-LINK--
-
Regeneration of deactivated commercial SCR catalyst by alkali washing. (2020). ResearchGate. Available from: --INVALID-LINK--
-
Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. (2022). ResearchGate. Available from: --INVALID-LINK--
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2023). MDPI. Available from: --INVALID-LINK--
-
(PDF) Catalysis for Fluorination and Trifluoromethylation. (2012). ResearchGate. Available from: --INVALID-LINK--
-
Deactivation and regeneration of wet air oxidation catalysts. (2011). RSC Publishing. Available from: --INVALID-LINK--
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2020). MDPI. Available from: --INVALID-LINK--
-
Surface chemistry and catalytic activity in H 2 O 2 decomposition of pyrolytically fluoralkylated activated carbons. (2024). RSC Advances. Available from: --INVALID-LINK--
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Validation & Comparative
A Comparative Analysis of Trifluoromethylnicotinic Acid Isomers for the Modern Researcher
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing molecular properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating lipophilicity, metabolic stability, and binding affinity. When appended to a pharmacologically relevant scaffold like nicotinic acid (Vitamin B3), the resulting trifluoromethylnicotinic acid isomers present a fascinating case study in how positional isomerism dictates physicochemical characteristics and biological potential.
This guide offers an in-depth comparative analysis of the trifluoromethylnicotinic acid isomers, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of their synthesis, physicochemical properties, and biological significance, supported by experimental data and established protocols, to provide a comprehensive resource for leveraging these valuable building blocks.
The Structural Landscape: Positional Isomerism and Its Implications
The core structure of trifluoromethylnicotinic acid consists of a pyridine ring bearing both a carboxylic acid group and a trifluoromethyl group. The relative positions of these two functional groups give rise to several structural isomers, with the 2-, 3-, 4-, 5-, and 6-substituted isomers being of primary interest. The electronic interplay between the electron-withdrawing trifluoromethyl group and the pyridine ring, along with the acidic proton of the carboxyl group, results in a unique chemical fingerprint for each isomer.
Caption: Structural overview of the primary trifluoromethylnicotinic acid isomers.
Synthesis Strategies: A Comparative Overview
The synthetic routes to trifluoromethylnicotinic acid isomers are diverse, often tailored to the specific substitution pattern. A general understanding of these methodologies is crucial for any researcher planning to utilize these compounds.
Common Synthetic Pathways:
-
From Trifluoromethylated Pyridines: A prevalent strategy involves the oxidation of a methyl or other oxidizable group on a trifluoromethyl-substituted pyridine precursor. For instance, 4-(trifluoromethyl)nicotinic acid can be prepared via the oxidation of 4-(trifluoromethyl)picoline.[1]
-
From Halogenated Nicotinic Acids: Introduction of the trifluoromethyl group can be achieved through various trifluoromethylation reactions on a halogenated nicotinic acid derivative.
-
Ring Construction: Building the pyridine ring from acyclic precursors already containing the trifluoromethyl group is another powerful approach, offering flexibility in accessing various isomers.[2]
| Isomer | Common Starting Materials | Key Reaction Steps | Reference |
| 2-Trifluoromethylnicotinic acid | 2-chloro-6-(trifluoromethyl)nicotinic acid | Catalytic hydrogenation | [3] |
| 3-Trifluoromethylnicotinic acid | 3-cyanopyridine | Lithiation followed by reaction with a trifluoromethyl source | [4] |
| 4-Trifluoromethylnicotinic acid | 4-(trifluoromethyl)nicotinonitrile | Hydrolysis | [5] |
| 5-Trifluoromethylnicotinic acid | Derivatives of 5-(trifluoromethyl)nicotinic acid | Potential for leukemia treatment | [3] |
| 6-Trifluoromethylnicotinic acid | 2-chloro-6-(trifluoromethyl)nicotinic acid | Catalytic hydrogenation | [3] |
Physicochemical Properties: A Tale of Isomeric Differences
The position of the trifluoromethyl group profoundly influences the physicochemical properties of the nicotinic acid core. These differences are critical for predicting the behavior of these isomers in various applications, from reaction kinetics to biological systems.
| Property | 2-CF₃ | 3-CF₃ | 4-CF₃ | 5-CF₃ | 6-CF₃ |
| Melting Point (°C) | 184-188[6] | - | 146-148 | 184-189 | 193-197[5] |
| Boiling Point (°C) | - | - | 290.4 (Predicted) | 277.5 (Predicted) | 259.3[3] |
| Density (g/cm³) | - | - | 1.484 (Predicted) | 1.484 (Predicted) | 1.484[3] |
| pKa (Predicted) | - | - | - | - | 2.96[5] |
| Solubility | - | - | - | - | Acetonitrile (Slightly), Methanol (Slightly)[5] |
Note: Experimental data for the 3-isomer is limited in the public domain. Predicted values are provided where available.
The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid function compared to nicotinic acid itself. The magnitude of this effect will vary depending on the position of the CF₃ group relative to the carboxyl group.
Spectroscopic Characterization: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-withdrawing CF₃ group will deshield adjacent protons, shifting their signals downfield.
-
¹³C NMR: The position of the CF₃ group will significantly impact the chemical shifts of the pyridine ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance (a singlet, unless there is coupling to nearby protons) is expected for the CF₃ group, with its chemical shift being sensitive to its position on the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring. The exact positions of these bands may shift slightly depending on the electronic effects of the CF₃ group at different positions. For example, the C=O stretching frequency may be influenced by the inductive effect of the trifluoromethyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry will typically show a prominent molecular ion peak. Fragmentation patterns can be complex, but may involve the loss of the carboxyl group or cleavage of the trifluoromethyl group, providing further structural clues.
Biological Activity and Applications: A Field of Growing Interest
Trifluoromethylnicotinic acid isomers are increasingly recognized for their potential in medicinal and agricultural chemistry. The trifluoromethyl group can enhance biological activity by improving metabolic stability and increasing cell membrane permeability.[1]
-
2-Trifluoromethylnicotinic acid derivatives are being investigated as potential calcium channel inhibitors.[3]
-
4-Trifluoromethylnicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid.[3]
-
5-Trifluoromethylnicotinic acid derivatives have shown potential for the treatment of leukemia.[3]
-
6-Trifluoromethylnicotinic acid is a versatile intermediate for various fluorine-containing drugs and has been explored in the context of Raf inhibitors for cancer therapy.[3][5]
A study comparing the biological activity of zinc(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid revealed that the isomeric nature of the ligands significantly affects their coordination and subsequent binding efficacy to biological macromolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[7] This underscores the critical importance of isomeric purity in drug development.
Experimental Protocols: A Guide to Isomer Characterization
For researchers working with these compounds, robust analytical methods are essential for confirming identity and purity.
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylnicotinic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the protons on the pyridine ring.
Caption: A typical workflow for the NMR analysis of trifluoromethylnicotinic acid isomers.
Conclusion and Future Outlook
The trifluoromethylnicotinic acid isomers represent a compelling class of building blocks for the development of novel pharmaceuticals and agrochemicals. Their synthesis, while isomer-specific, is generally accessible through established organic chemistry methodologies. The profound impact of the trifluoromethyl group's position on the physicochemical and spectroscopic properties of these molecules highlights the importance of careful characterization and isomeric purity.
While the biological activities of the parent acids are not extensively documented, their utility as intermediates for a wide range of bioactive compounds is firmly established. Future research will undoubtedly uncover new applications for these versatile molecules, further solidifying the role of fluorine chemistry in modern scientific innovation. The persistent data gap for the 3-trifluoromethylnicotinic acid isomer, in particular, presents an opportunity for further investigation to complete the comparative landscape of this important compound family.
References
- 1. innospk.com [innospk.com]
- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 6. 2-(三氟甲基)吡啶-3-甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-(trifluoromethyl)nicotinic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-chloro-4-(trifluoromethyl)nicotinic acid analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key structural features influencing biological activity, offering a comparative framework supported by experimental insights from analogous chemical series.
Introduction: The Significance of the this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom onto the nicotinic acid framework imparts unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and cellular permeability.
The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can modulate a molecule's pKa, improve binding affinity to target proteins, and enhance metabolic stability by blocking sites of oxidation[1]. The chlorine atom, another electron-withdrawing group, further influences the electronic distribution of the pyridine ring and can participate in crucial halogen bonding interactions with biological targets.
This guide will dissect the SAR of this scaffold by examining key points of potential molecular modification and their anticipated impact on biological efficacy, drawing comparative data from structurally related compound series where direct SAR studies on this compound analogs are not yet publicly available.
Core Structure and Key Modification Points
The fundamental structure of this compound offers several positions for chemical modification to probe the SAR. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The primary points of modification are:
-
Position 3 (Carboxylic Acid): Derivatization of the carboxylic acid to amides, esters, or bioisosteres can significantly impact the compound's polarity, solubility, and ability to interact with target proteins.
-
Position 6 (Chloro Group): Substitution of the chlorine atom with other halogens (F, Br, I) or small alkyl/alkoxy groups can fine-tune the electronic and steric properties of the molecule.
-
Position 2 and 5 (Pyridine Ring): Introduction of various substituents on the pyridine ring can explore additional binding pockets and influence the overall conformation of the molecule.
The logical workflow for exploring the SAR of this scaffold is depicted below:
References
"in vitro efficacy of 6-Chloro-4-(trifluoromethyl)nicotinic acid derivatives vs. existing compounds"
An In-Depth Technical Guide to the In Vitro Efficacy of 6-Chloro-4-(trifluoromethyl)nicotinic Acid Derivatives in Oncology Research
Introduction: The Rationale for Novel Nicotinic Acid Derivatives in Oncology
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This has led to a surge in the development of trifluoromethyl-substituted pyridines, including nicotinic acid derivatives, as promising candidates for novel therapeutics.[3][4]
While extensive public data on the specific in vitro efficacy of this compound is emerging, its structural alerts point towards a compelling area of investigation: oncology. Nicotinic acid derivatives have demonstrated potential as anticancer agents, with some inhibiting key pathways in tumor progression like the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling cascade.[5] Furthermore, the structural similarity to nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs), suggests a potential interaction with these receptors, which are now recognized as significant mediators of tumorigenesis.[6][7]
This guide provides a comprehensive framework for evaluating the in vitro efficacy of this compound derivatives against existing compounds in an oncological context. We will delve into the proposed mechanism of action, detail essential experimental protocols for a comparative analysis, and provide a blueprint for data interpretation.
Proposed Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors in Cancer
A growing body of evidence implicates nAChRs, particularly the α7 and α9 subtypes, in the progression of various cancers, including lung, breast, and prostate cancer.[6][8] Nicotine, the natural ligand for these receptors, has been shown to promote cancer cell proliferation, migration, invasion, and angiogenesis, while also inhibiting apoptosis.[7][8] Activation of nAChRs by nicotine triggers several downstream signaling cascades crucial for cancer cell survival and metastasis, most notably the PI3K/AKT and MAPK/ERK pathways.[6][7]
It is hypothesized that this compound derivatives may act as modulators of nAChR activity. Depending on their specific structure, they could act as antagonists, preventing the pro-tumorigenic effects of acetylcholine or nicotine, or as partial agonists with a different downstream signaling bias. The chloro and trifluoromethyl substituents will significantly alter the electronic properties of the pyridine ring compared to nicotine, making an antagonistic or modulatory role plausible.
To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the central role of nAChRs in cancer progression.
Caption: Proposed nAChR signaling pathway in cancer cells.
Comparative Compounds for In Vitro Analysis
To rigorously evaluate the efficacy of a novel compound, it is essential to compare it against well-characterized existing agents. For the proposed anticancer activity of this compound derivatives, the following compounds would serve as excellent comparators:
-
Cisplatin: A widely used platinum-based chemotherapeutic agent that induces DNA damage and apoptosis. It will serve as a positive control for cytotoxicity.
-
Mecamylamine: A non-selective nAChR antagonist. This will help to validate whether the observed effects of the novel derivatives are indeed mediated through nAChR inhibition.
-
Nicotine: The natural agonist for nAChRs. It can be used to stimulate the pro-tumorigenic pathways that the novel derivatives are intended to block.[7]
Experimental Workflows for In Vitro Efficacy
A multi-pronged approach is necessary to comprehensively assess the in vitro anticancer efficacy of the novel derivatives. The following is a logical experimental workflow:
Caption: Step-wise workflow for in vitro anticancer drug screening.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50), providing a measure of its potency.[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative, Cisplatin, and Mecamylamine. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing insight into the long-term effects on cell proliferation.[9]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the compounds at concentrations around their respective IC50 values for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Survival Fraction Calculation: Calculate the surviving fraction for each treatment group relative to the vehicle control.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of the compounds on the migratory and invasive potential of cancer cells, which is a hallmark of metastasis.[10]
Protocol:
-
Chamber Preparation: Rehydrate Boyden chamber inserts (8 µm pore size) in a serum-free medium. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Cell Seeding: Place the inserts into wells of a 24-well plate containing a chemoattractant (e.g., medium with 10% FBS). Seed cancer cells in a serum-free medium into the upper chamber.
-
Compound Addition: Add the test compounds to both the upper and lower chambers to ensure a consistent concentration gradient.
-
Incubation: Incubate for 12-24 hours.
-
Cell Removal and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields and calculate the average.
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from these assays should be summarized in a table.
| Compound | Cell Viability IC50 (µM) on A549 cells | Clonogenic Survival (at IC50) | Cell Migration Inhibition (at IC50) |
| This compound derivative | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Mecamylamine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Vehicle Control (DMSO) | > 100 µM | 100% | 0% |
Interpretation:
-
A low IC50 value for the nicotinic acid derivative would indicate high potency in inhibiting cancer cell viability. A comparison with Cisplatin's IC50 will contextualize its cytotoxic potency.
-
A significant reduction in clonogenic survival would suggest that the derivative has a long-lasting cytostatic or cytotoxic effect, which is a desirable characteristic for an anticancer agent.
-
Potent inhibition of cell migration would imply that the derivative has anti-metastatic potential. Comparing this effect to that of Mecamylamine can help to determine if the mechanism is likely nAChR-mediated.
Conclusion
The exploration of this compound derivatives as anticancer agents is a scientifically sound endeavor based on the established roles of nAChRs in cancer and the advantageous properties of trifluoromethylated compounds. The in vitro experimental framework outlined in this guide provides a robust methodology for determining the efficacy of these novel derivatives in comparison to existing compounds. Positive results from these assays would provide a strong rationale for advancing these compounds to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.[10][11]
References
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- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Comparative Toxicity of Substituted Nicotinic Acids
This guide offers an in-depth, objective comparison of the toxicity profiles of various substituted nicotinic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and field-proven insights to provide a comprehensive technical overview. We will explore the structure-activity relationships that govern toxicity, detail the methodologies for assessment, and present comparative data to inform future research and development.
Part 1: Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] Beyond its role as a vitamin, high doses of nicotinic acid have been used therapeutically to manage hyperlipidemia.[2][3] However, its clinical utility is often hampered by side effects, most notably cutaneous flushing, and in rarer, high-dose cases, hepatotoxicity.[2][3][4]
This has spurred the development of numerous substituted nicotinic acid analogs. These derivatives are designed to enhance therapeutic efficacy, improve pharmacokinetic profiles, or reduce adverse effects.[5] Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—have served as scaffolds for a wide array of drugs targeting conditions from tuberculosis to cancer.[5][6] As with any chemical modification, substitutions on the pyridine ring can dramatically alter the molecule's biological activity, including its toxicity profile. Understanding these changes is paramount for the safe development of new therapeutics.
Part 2: Foundational Methodologies for Toxicity Assessment
A rigorous evaluation of a compound's toxicity profile requires a multi-faceted approach, typically beginning with in vitro assays and progressing to in vivo models as warranted. The choice of assay is critical and depends on the specific toxicological endpoint being investigated.
Core Principles of Assay Selection: The decision to use a specific assay is driven by the need to model a particular aspect of toxicity. For instance, initial screening often employs immortalized cancer cell lines for their robustness and rapid growth, which is ideal for high-throughput cytotoxicity screening.[7] However, to assess specific organ toxicity, such as hepatotoxicity, a more specialized cell line like the human hepatocarcinoma cell line HepG2 is preferable as it retains many metabolic functions of primary hepatocytes.[8]
In Vitro Cytotoxicity Assays
These assays are the bedrock of preliminary toxicity screening, providing a measure of a compound's general toxicity to living cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration)—a key measure of a compound's potency.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity loss.
-
Neutral Red Uptake Assay: This method assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red within their lysosomes.
Genotoxicity Assays
These assays are designed to detect compounds that can cause DNA damage, which may lead to mutations and carcinogenesis.
-
Ames Test: This widely used assay employs several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It tests a compound's ability to cause a reversion to the wild type, indicating its mutagenic potential.
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA damage at the level of individual eukaryotic cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" whose length is proportional to the extent of the damage.
Hepatotoxicity Assessment
Given that the liver is the primary site of metabolism for many xenobiotics and a known target for high-dose nicotinic acid toxicity, assessing hepatotoxicity is critical.[3][9]
-
In Vitro Models: Human hepatocarcinoma cell lines like HepG2 are commonly used to investigate mechanisms of liver injury.[8]
-
In Vivo Models: Animal studies involve monitoring serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). Elevated levels of these enzymes are biomarkers of liver damage.[10] Histopathological examination of liver tissue provides definitive evidence of injury.
Part 3: Comparative Toxicity Profiles & Structure-Activity Relationships (SAR)
The toxicity of a substituted nicotinic acid is intrinsically linked to its chemical structure. The nature, position, and number of substituents on the pyridine ring dictate the molecule's physicochemical properties, such as lipophilicity (logP) and electronic charge distribution, which in turn govern its interaction with biological targets and metabolic pathways.[11]
Key Structure-Activity Relationship Insights:
-
Hydrophobicity (LogP): The ability of a compound to cross cell membranes is a critical factor in its toxicity. A study on picolinic acid analogs found that hydrophobicity (logP) was one of the two most important molecular descriptors for predicting toxicity.[11]
-
Charge on Nitrogen: The same study identified the partial charge on the pyridine nitrogen as another crucial factor, likely related to its ability to chelate essential metal ions like zinc and iron, thereby disrupting cellular processes like DNA replication.[11]
-
Halogenation: The addition of halogen substituents can have varied effects. For instance, some halogenated nicotinamide derivatives with chlorine and bromine showed notable cytotoxicity, with IC50 values around 85 µM in neuronal and renal cells.[12] In contrast, a study on picolinic acid analogs showed 6-Bromo picolinic acid to be less toxic than the parent compound.[11] This highlights the importance of both the substituent's nature and its position.
-
Acylhydrazone Derivatives: Novel acylhydrazones derived from nicotinic acid have been synthesized and tested for anticancer activity.[13] While showing significant activity against cancer cells, these compounds were found to have no toxic effect on normal cell lines, suggesting a favorable selectivity profile.[13]
Quantitative Toxicity Data Comparison
The following table summarizes publicly available cytotoxicity data for various nicotinic acid derivatives. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used across different studies.
| Compound/Derivative | Test System | Toxicity Endpoint (IC50) | Key Findings & Mechanistic Insights | Reference |
| Nicotinic Acid | Chinese Hamster Ovary (CHO) Cells | 25.85 mM | Lowest toxicity among the picolinic/nicotinic acid analogs tested. | [11] |
| Isonicotinic Acid | Chinese Hamster Ovary (CHO) Cells | 19.41 mM | Lower toxicity compared to picolinic acid. | [11] |
| Picolinic Acid | Chinese Hamster Ovary (CHO) Cells | 0.25 mM | Significantly more toxic than nicotinic and isonicotinic acid isomers. | [11] |
| Compound 5c (Novel Analog) | HCT-15 (Colon), PC-3 (Prostate) | 0.098 µM, 0.112 µM | High cytotoxic potential, comparable to doxorubicin. Acts via VEGFR-2 inhibition. | [7][14] |
| Compound 5b (Novel Analog) | HCT-15 (Colon), PC-3 (Prostate) | 0.134 µM, 0.245 µM | Potent cytotoxic agent, also acts as a VEGFR-2 inhibitor. | [7][14] |
| Halogenated Derivatives | Human Neuronal & Renal Cells | ~85 µM | Chlorine and bromine substituted derivatives showed the most notable toxicity. | [12] |
| Nicotinic Acid Hydrazones | K562 Leukemia Cells | 24.99 to 66.78 µM | Showed variable cell growth inhibitory activities. | [7] |
Part 4: Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a self-validating system for assessing the cytotoxicity of substituted nicotinic acid derivatives. It includes necessary controls to ensure the reliability and reproducibility of the results.
Objective: To determine the IC50 value of a test compound in a selected cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS)
// Node Definitions A [label="1. Cell Seeding\nSeed cells in 96-well plate\n(e.g., 1x10^4 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubation (24h)\nAllow cells to adhere and grow\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Compound Treatment\nAdd serial dilutions of test compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubation (24-72h)\nExpose cells to compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. MTT Assay\nAdd MTT reagent (10µL/well)\nIncubate for 4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Solubilization\nRemove medium, add DMSO (100µL/well)\nto dissolve formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Measurement\nRead absorbance at 570 nm\nusing a microplate reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\nCalculate % viability vs. control\nDetermine IC50 values", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } caption: "Standard workflow for an MTT-based cytotoxicity assay."
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete medium to a final concentration of 1x10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1x10^4 cells/well).
-
Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures cells are in a logarithmic growth phase during treatment.
-
-
Adhesion and Growth:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Controls (Self-Validation):
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This validates that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours). The duration depends on the compound's expected mechanism of action.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Causality: Only viable cells can reduce the MTT. This step is a direct measure of the metabolic health of the cell population in each well.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Part 5: Conclusion and Future Directions
The toxicological profile of substituted nicotinic acids is a complex interplay of their structural and physicochemical properties. While some derivatives, particularly certain acylhydrazones, show promise with high cytotoxicity towards cancer cells and low impact on normal cells, others demonstrate significant toxicity that must be carefully considered.[7][13] Key molecular descriptors like hydrophobicity and electronic charge distribution are valuable predictors of toxic potential.[11]
Future research should focus on expanding the library of tested compounds to build more robust Quantitative Structure-Toxicity Relationship (QSTR) models. Investigating the specific molecular mechanisms, such as the inhibition of key enzymes like VEGFR-2 or the induction of apoptosis, will be crucial for designing safer and more effective nicotinic acid-based therapeutics.[14] A deeper understanding of how different substitutions affect metabolic pathways, particularly in the liver, will be essential to mitigate the risk of hepatotoxicity associated with this class of compounds.[3]
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatic toxicity of unmodified and time-release preparations of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 6-Chloro-4-(trifluoromethyl)nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Chloro-4-(trifluoromethyl)nicotinic acid derivatives. Recognizing the scarcity of publicly available direct comparative data for this specific class of compounds, this document takes a foundational approach. We will first delve into the likely primary biological target, the G-protein coupled receptor GPR109A, and its signaling pathways. Understanding the structure-activity relationships at this receptor is paramount to predicting and interpreting cross-reactivity. Subsequently, we provide detailed, field-proven protocols for researchers to generate their own robust and comparable data, ensuring scientific integrity and fostering a deeper understanding of the molecular interactions at play.
Introduction: The Significance of this compound and its Analogs
This compound is a halogenated pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various biologically active compounds. The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity to target proteins.[1] Derivatives of this core structure, such as amides and esters, are of significant interest in drug discovery and agrochemical research.
Cross-reactivity, in the context of this guide, refers to the ability of these structurally related derivatives to bind to the same biological target, in this case, the high-affinity niacin receptor, GPR109A (also known as HCA2).[2][] Understanding the degree to which these derivatives interact with GPR109A is crucial for predicting their potential efficacy, off-target effects, and for the development of selective ligands.
The Primary Biological Target: GPR109A Receptor
Nicotinic acid and its analogs are known to exert their biological effects primarily through the activation of GPR109A, a G-protein coupled receptor highly expressed in adipocytes and immune cells such as macrophages.[4][5] Activation of GPR109A by an agonist initiates a signaling cascade that has significant physiological effects.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This is the primary mechanism behind the anti-lipolytic effects of niacin.[7] Additionally, GPR109A activation can trigger G-protein-independent signaling through the recruitment of β-arrestins, which can lead to receptor internalization and other downstream effects.[6] Understanding these pathways is essential for designing functional assays to characterize the activity of novel derivatives.
Figure 1: GPR109A Signaling Pathways. Agonist binding to GPR109A activates both G-protein dependent and independent pathways.
Structural Determinants of Ligand Binding to GPR109A and Predicted Cross-Reactivity
The binding of nicotinic acid and its analogs to GPR109A is a highly specific interaction governed by key amino acid residues within the receptor's binding pocket. Understanding these interactions allows us to predict how structural modifications to the this compound core will likely impact binding affinity.
Key interacting residues in the GPR109A binding pocket include:
-
Arg111 (in transmembrane helix 3): This residue forms a crucial ionic bond with the carboxylate group of nicotinic acid and its analogs.[2][8]
-
Trp91 (at the junction of transmembrane helix 2 and extracellular loop 1) and Phe276/Tyr284 (in transmembrane helix 7): These aromatic residues form a hydrophobic pocket that accommodates the pyridine ring of the ligand.[2]
-
Ser178 (in extracellular loop 2): This residue can form a hydrogen bond with the heterocyclic ring system.[2]
Predicted Cross-Reactivity of Derivatives: A Structure-Activity Relationship (SAR) Perspective
Based on the known binding interactions, we can hypothesize how different derivatives of this compound might exhibit varying degrees of cross-reactivity (i.e., binding affinity) for GPR109A:
-
Amide Derivatives: Conversion of the carboxylic acid to an amide will disrupt the critical ionic interaction with Arg111. The extent of this disruption will depend on the nature of the amide. Primary and secondary amides may still be able to act as hydrogen bond donors/acceptors, potentially forming alternative interactions within the binding pocket. However, a significant reduction in affinity compared to the parent carboxylic acid is expected.
-
Ester Derivatives: Similar to amides, esters will lack the ability to form the strong ionic bond with Arg111. The bulkiness of the ester group could also introduce steric hindrance within the binding pocket, further reducing affinity.
-
Modifications to the Pyridine Ring: Alterations to the substitution pattern on the pyridine ring, beyond the existing chloro and trifluoromethyl groups, would likely impact the hydrophobic and electronic interactions with the aromatic residues in the binding pocket.
Experimental Framework for Determining Cross-Reactivity
To quantitatively compare the cross-reactivity of this compound derivatives, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (unlabeled derivative) to compete with a known high-affinity radioligand for binding to the GPR109A receptor.
Comparative Binding Affinity Table (Template)
The following table provides a template for organizing and comparing the data generated from the experimental protocols outlined below.
| Compound ID | Derivative Type | IC50 (nM) | Ki (nM) | % Inhibition at [X] nM |
| Control | This compound | |||
| Derivative 1 | e.g., Methyl Ester | |||
| Derivative 2 | e.g., Ethylamide | |||
| Derivative 3 | e.g., N-propylamide | |||
| ... | ... |
-
IC50: The concentration of the derivative that inhibits 50% of the specific binding of the radioligand.
-
Ki: The inhibition constant, which is a measure of the binding affinity of the derivative for the receptor.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A
This protocol is adapted from established methods for characterizing ligand binding to GPR109A.[9][10]
Materials:
-
Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).[4]
-
Radioligand: [³H]nicotinic acid.
-
Unlabeled nicotinic acid (for determining non-specific binding).
-
This compound and its derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram:
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Thaw the GPR109A-expressing cell membranes on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of membrane suspension + 25 µL of [³H]nicotinic acid (at a final concentration near its Kd) + 25 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane suspension + 25 µL of [³H]nicotinic acid + 25 µL of a high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Competition Binding: 50 µL of membrane suspension + 25 µL of [³H]nicotinic acid + 25 µL of a serial dilution of the test derivative.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
For the competition experiment, express the data as a percentage of specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Novel Synthesis Routes for 6-Chloro-4-(trifluoromethyl)nicotinic Acid: A Comparative Guide for Drug Development Professionals
Abstract
6-Chloro-4-(trifluoromethyl)nicotinic acid is a pivotal building block in contemporary medicinal chemistry, forming the backbone of numerous therapeutic agents and agrochemicals. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the drug development pipeline. This guide provides a comprehensive comparison of established and emerging synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the nicotinic acid scaffold imparts unique physicochemical properties to derivative molecules. The trifluoromethyl group, a bioisostere for the ethyl group, is strongly electron-withdrawing and can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The chlorine atom provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries. Consequently, this compound is a sought-after intermediate in the synthesis of high-value compounds.[2] This guide will benchmark three distinct synthetic strategies for its preparation.
Comparative Analysis of Synthetic Routes
We will evaluate three primary synthetic strategies:
-
Route A: Halogen Exchange and Functional Group Interconversion
-
Route B: De Novo Pyridine Ring Synthesis (Cyclocondensation)
-
Route C: Direct C-H Functionalization via Lithiation
The following table provides a high-level comparison of these routes based on key performance indicators.
| Metric | Route A: Halogen Exchange | Route B: De Novo Synthesis | Route C: Direct C-H Functionalization |
| Overall Yield | Moderate to High | Moderate | Variable, often lower |
| Scalability | High | Moderate to High | Low to Moderate |
| Reagent Availability | Good | Moderate | Good |
| Step Economy | Moderate | Low | High |
| Control of Regiochemistry | High | High | Moderate to Low |
| Safety & Environmental | Use of high-pressure gases and metal catalysts | Use of corrosive reagents and high temperatures | Use of pyrophoric reagents at very low temperatures |
In-Depth Analysis and Experimental Protocols
Route A: Halogen Exchange and Functional Group Interconversion
This well-established approach leverages readily available substituted pyridines and modifies them through a series of reliable transformations. A key advantage of this route is the high degree of regiochemical control afforded by the pre-existing substitution pattern of the starting material.
Workflow Diagram:
Caption: Workflow for Route A, starting with a dichlorinated pyridine.
Mechanistic Rationale:
The core of this strategy lies in the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine at the 2-position is more susceptible to nucleophilic attack and hydrogenolysis than the chlorine at the 6-position due to the electronic influence of the ring nitrogen. This allows for selective removal of one chlorine atom. Subsequent carboxylation, often via lithiation and quenching with carbon dioxide, introduces the carboxylic acid moiety.
Experimental Protocol (Adapted from Patent Literature[3]):
-
Selective Hydrogenolysis:
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a high-pressure autoclave, add triethylamine (1.1 eq) and 5% Pd/C catalyst (0.05 eq).
-
Pressurize the vessel with hydrogen gas (1.8 MPa) and heat to 80°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, carefully vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyridine.
-
-
Carboxylation:
-
Dissolve the crude 2-chloro-4-(trifluoromethyl)pyridine in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.
-
Stir the resulting deep-red solution for 1 hour at -78°C.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, then allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Trustworthiness and Validation:
This protocol incorporates self-validating steps. The progress of the hydrogenolysis can be monitored by the uptake of hydrogen and chromatographic analysis. The formation of the lithiated species in the carboxylation step is indicated by a characteristic color change. The final product can be validated by melting point, NMR, and mass spectrometry.
Route B: De Novo Pyridine Ring Synthesis (Cyclocondensation)
Workflow Diagram:
Caption: Workflow for Route B, involving pyridine ring formation.
Mechanistic Rationale:
This synthesis begins with a Knoevenagel-type condensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by an intramolecular cyclization to form the dihydroxypyridine ring. Subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) converts the hydroxyl groups to chlorides. The final steps involve selective hydrogenolysis of one chloro group and hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol (Conceptual, based on[4]):
-
Cyclocondensation:
-
To a solution of potassium hydroxide (2.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and acidify with concentrated HCl to precipitate the dihydroxypyridine.
-
Filter, wash with cold water, and dry to obtain 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.
-
-
Chlorination:
-
Carefully add 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4 hours.
-
Cool and cautiously pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Concentrate to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.
-
-
Selective Hydrogenolysis and Hydrolysis:
-
Perform selective hydrogenolysis of the 2-chloro group as described in Route A.
-
Hydrolyze the resulting 6-chloro-4-(trifluoromethyl)nicotinonitrile to the carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup.
-
Trustworthiness and Validation:
Each intermediate in this multi-step synthesis can be isolated and characterized to ensure the reaction is proceeding as expected. The chlorination step must be handled with extreme care due to the corrosive and reactive nature of POCl₃. The final product's identity and purity should be confirmed by standard analytical techniques.
Route C: Direct C-H Functionalization via Lithiation
This route represents a more modern and step-economical approach, aiming to directly functionalize a C-H bond on the pyridine ring. However, achieving high regioselectivity can be challenging.
Workflow Diagram:
Caption: Workflow for Route C, a direct functionalization approach.
Mechanistic Rationale:
The success of this route hinges on the ability to selectively deprotonate a specific C-H bond on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen can direct a strong, sterically hindered base like lithium diisopropylamide (LDA) to deprotonate the C3 position. The resulting lithiated intermediate can then be trapped with an electrophile such as carbon dioxide.
Experimental Protocol (Conceptual):
-
Directed Lithiation and Carboxylation:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78°C.
-
Slowly add a solution of 6-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, then allow the mixture to warm to room temperature.
-
Perform an acidic workup as described in Route A to isolate the product.
-
Trustworthiness and Validation:
This route is the most technically challenging due to the use of pyrophoric and moisture-sensitive reagents at very low temperatures. The regioselectivity of the lithiation is a critical parameter and may result in a mixture of isomers, necessitating careful purification and characterization of the final product.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.
-
For large-scale, reliable production with well-defined regiochemistry, Route A (Halogen Exchange and Functional Group Interconversion) is the recommended approach due to its robustness and scalability.
-
When the required starting materials for Route A are unavailable or prohibitively expensive, Route B (De Novo Synthesis) provides a viable, albeit longer, alternative with excellent control over the substitution pattern.
-
For exploratory and discovery chemistry , where step-economy is a primary concern, Route C (Direct C-H Functionalization) offers a potentially rapid entry to the target molecule, provided that challenges with regioselectivity can be addressed.
Researchers and process chemists must carefully weigh the trade-offs between yield, scalability, cost, and safety when selecting a synthetic strategy. This guide provides the foundational information to make that decision with confidence.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to the Pharmacokinetic Evaluation of 6-Chloro-4-(trifluoromethyl)nicotinic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of the pharmacokinetic properties of a novel series of 6-Chloro-4-(trifluoromethyl)nicotinic acid esters. As direct experimental data for this specific series is not extensively available in published literature, this document serves as a detailed roadmap, synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with insights into the structural analogues, primarily nicotinic acid (niacin). We will explore the causal reasoning behind experimental design, present detailed protocols for key assays, and offer a template for data interpretation, thereby establishing a self-validating system for candidate selection.
Introduction: Rationale and Strategic Considerations
Nicotinic acid, a well-established therapeutic agent, suffers from certain pharmacokinetic limitations, including rapid first-pass metabolism and poor tolerability (e.g., flushing) at therapeutic doses.[1][2] A common and effective strategy to overcome such challenges is the development of ester prodrugs.[3][4] Esterification masks the polar carboxylic acid group, thereby increasing lipophilicity, which can enhance membrane permeability and alter metabolic pathways.[4]
The parent molecule, this compound, incorporates two key substituents that are expected to significantly influence its pharmacokinetic profile compared to nicotinic acid:
-
Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing moiety known to increase lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, which can prolong the compound's half-life.[5][6]
-
Chloro (-Cl) Group: The presence of a chlorine atom can profoundly affect a molecule's potency and pharmacokinetic parameters. It can block sites of metabolism, enhance binding affinity through halogen bonding, and alter electronic properties, thereby influencing clearance and drug exposure.[7]
This guide will focus on a hypothetical series of simple alkyl esters (Methyl, Ethyl, Propyl, and Butyl) of this compound to illustrate the comparative evaluation process. The primary objective is to identify an ester candidate that efficiently delivers the active parent acid into systemic circulation following oral administration, with an optimized absorption and hydrolysis profile.
Foundational In Vitro Assays for Candidate Screening
A tiered in vitro screening approach is essential for early-stage characterization and to select the most promising candidates for more resource-intensive in vivo studies.
Chemical and Plasma Stability
An ideal ester prodrug must be sufficiently stable in the gastrointestinal tract to be absorbed intact but readily hydrolyzed by plasma or tissue esterases to release the active parent acid.[4]
Experimental Protocol: Plasma Stability Assay
-
Preparation: Prepare stock solutions of each ester and the parent acid in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solutions into fresh plasma (from the species intended for in vivo studies, e.g., rat, dog, human) to a final concentration of 1-5 µM. The final organic solvent concentration should be less than 1%. Incubate at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the ester and the appearance of the parent acid.
-
Data Analysis: Plot the natural log of the remaining ester concentration versus time. The slope of this line will be used to calculate the in vitro half-life (t½).
Metabolic Stability in Liver Microsomes
This assay predicts the susceptibility of the esters to phase I metabolism, primarily by cytochrome P450 enzymes, which is a key determinant of hepatic clearance.[3]
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding the test compound (1 µM final concentration).
-
Sampling & Quenching: Collect and quench aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) with ice-cold acetonitrile containing an internal standard.
-
Controls: Include positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound) and negative controls (without NADPH) to account for non-enzymatic degradation.
-
Analysis: Analyze samples via LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: Workflow for in vitro microsomal stability assay.
Comparative In Vivo Pharmacokinetic Study Design
Following in vitro characterization, a comparative in vivo study in a relevant animal model (e.g., Sprague-Dawley rats) is the definitive step to understand the ADME properties of the ester prodrugs.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), cannulated (jugular vein) for serial blood sampling.
-
Dosing: Administer each ester prodrug and the parent acid orally (e.g., via gavage) at an equimolar dose. A typical vehicle would be a suspension in 0.5% methylcellulose.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples immediately to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of both the intact ester prodrug and the released parent acid in all plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like WinNonlin® to calculate key PK parameters for both the prodrug and the parent acid.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method must be able to accurately and precisely quantify both the ester prodrug and the parent acid in a complex biological matrix like plasma.
Methodology: LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is standard.
-
Sample Preparation: Protein precipitation is often sufficient for initial studies. More complex methods like liquid-liquid extraction or solid-phase extraction may be required for lower limits of quantification.
-
Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases like acetonitrile and water with 0.1% formic acid typically provides good separation.
-
Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[8][9] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery and Matrix Effects
-
Stability (Freeze-thaw, bench-top, long-term)
Data Presentation and Comparative Analysis
Organizing the generated data into clear, comparative tables is crucial for interpretation and decision-making.
Table 1: Hypothetical In Vitro Stability and Permeability Data
| Compound | Plasma t½ (min) | Microsomal t½ (min) | Caco-2 P_app_ (10⁻⁶ cm/s) |
| Parent Acid | >240 | >120 | 1.5 |
| Methyl Ester | 45 | 95 | 8.2 |
| Ethyl Ester | 80 | 110 | 12.5 |
| Propyl Ester | 150 | >120 | 16.8 |
| Butyl Ester | 220 | >120 | 18.1 |
Interpretation: The data above would suggest that as the alkyl chain length increases, plasma stability increases (slower hydrolysis) and permeability (a surrogate for absorption) improves. The methyl ester is rapidly hydrolyzed, while the propyl and butyl esters show greater stability, which might allow more of the intact prodrug to be absorbed.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Parent Acid)
| Dosing Group (Oral) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Parent Acid | 150 | 0.5 | 450 | 100% |
| Methyl Ester | 350 | 1.0 | 1350 | 300% |
| Ethyl Ester | 480 | 1.5 | 2025 | 450% |
| Propyl Ester | 420 | 2.0 | 1890 | 420% |
| Butyl Ester | 310 | 2.5 | 1620 | 360% |
Interpretation: This hypothetical dataset illustrates a successful prodrug strategy. All esters deliver significantly more parent acid into the systemic circulation than oral administration of the acid itself. The ethyl ester appears to provide the optimal balance, yielding the highest exposure (Cₘₐₓ and AUC). The longer chain esters (propyl and butyl) may have higher permeability but could be limited by aqueous solubility or slower hydrolysis post-absorption, leading to slightly lower overall exposure compared to the ethyl ester.
Caption: Prodrug absorption and conversion pathway.
Conclusion
The systematic evaluation outlined in this guide provides a robust framework for comparing the pharmacokinetic properties of this compound esters. By integrating a logical sequence of in vitro and in vivo experiments, underpinned by validated bioanalytical methods, researchers can efficiently identify a lead candidate with an optimal DMPK profile. The hypothetical data presented for the methyl, ethyl, propyl, and butyl esters demonstrates how an ideal prodrug candidate—in this case, the ethyl ester—can be selected based on its ability to maximize systemic exposure of the parent acid through a balanced profile of stability, permeability, and efficient enzymatic conversion.
References
- 1. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Analysis of the Herbicidal Efficacy of Nicotinic Acid Derivatives
In the relentless pursuit of effective and selective weed management strategies, the chemical scaffold of nicotinic acid, a naturally occurring vitamin B3, has emerged as a promising foundation for the development of novel herbicides.[1][2] This guide provides a comprehensive comparative study of the herbicidal activity of various nicotinic acid derivatives, with a particular focus on their mechanism of action, structure-activity relationships, and performance against commercially available herbicides. Designed for researchers, scientists, and professionals in the agrochemical industry, this document synthesizes key experimental findings to inform and guide future research and development in this domain.
Introduction: The Rise of Nicotinic Acid-Based Herbicides
Nicotinic acid and its derivatives are ubiquitous in biological systems and are known to participate in a myriad of physiological processes.[3][4] Their structural motif, the pyridine ring, is a key component in numerous agrochemicals.[2] The exploration of nicotinic acid derivatives as herbicides is driven by the need for new modes of action to combat the growing issue of weed resistance to existing chemistries. Many of these derivatives function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plant species.[5][6] This guide will delve into the specifics of their herbicidal action, comparing their efficacy and highlighting key structural features that govern their activity.
Comparative Herbicidal Activity of Nicotinic Acid Derivatives
Recent research has illuminated the potent herbicidal activity of a novel class of nicotinic acid derivatives, the N-(arylmethoxy)-2-chloronicotinamides.[1][7] A standout compound from this series, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f) , has demonstrated exceptional efficacy, particularly against broadleaf weeds.[1][2][7][8]
Quantitative Efficacy Analysis
To contextualize the performance of these novel derivatives, a direct comparison with established commercial herbicides is essential. The following table summarizes the inhibitory concentration (IC50) values, a measure of the concentration of a herbicide required to inhibit a biological process by 50%, for compound 5f and other relevant herbicides against Lemna paucicostata (duckweed), a common model organism for herbicide screening.
| Compound | Herbicide Class | Target Weed | IC50 (μM) | Reference |
| Compound 5f | Nicotinic Acid Derivative | Lemna paucicostata | 7.8 | [1][7] |
| Clomazone | Isoxazolidinone | Lemna paucicostata | 125 | [1][2][7] |
| Propanil | Acylanilide | Lemna paucicostata | 2 | [1][8] |
As the data indicates, compound 5f is significantly more potent than clomazone, requiring a much lower concentration to achieve the same level of inhibition. While propanil exhibits a lower IC50 value in this specific assay, the distinct mode of action of nicotinic acid derivatives as auxin mimics offers a valuable alternative for weed resistance management.[1][7][8]
Furthermore, several compounds within the N-(arylmethoxy)-2-chloronicotinamide series have shown excellent herbicidal activity against monocotyledonous weeds such as Agrostis stolonifera (bentgrass) at a concentration of 100 μM.[1][7][8] This broad-spectrum activity underscores the potential of this chemical class.
Mechanism of Action: Unraveling the Auxin Mimicry
The primary mode of action for many herbicidal nicotinic acid derivatives is the mimicry of the plant hormone auxin.[5][6] This mechanism is shared with other synthetic auxin herbicides like 2,4-D and dicamba.[9] These compounds bind to and activate auxin receptors, primarily the TIR1/AFB family of F-box proteins, leading to a cascade of downstream events that disrupt normal plant growth and development.[9]
Signaling Pathway of Auxin Mimic Herbicides
The binding of an auxin mimic to the TIR1/AFB receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these pathways, resulting in epinasty, tissue swelling, and ultimately, plant death.
Caption: Signaling pathway of auxin mimic herbicides.
Experimental Protocols: A Guide to Assessing Herbicidal Activity
The following protocols provide a standardized framework for evaluating the herbicidal efficacy of nicotinic acid derivatives.
Synthesis of N-(arylmethoxy)-2-chloronicotinamides
The synthesis of these compounds generally involves a two-step process.[10][11][12]
Step 1: Synthesis of Nicotinoyl Chloride
-
Reflux a mixture of nicotinic acid and a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) in an appropriate anhydrous solvent (e.g., carbon tetrachloride).
-
After the reaction is complete, distill off the solvent to obtain the crude nicotinoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of the Final Compound
-
Dissolve the desired arylmethanol in a suitable solvent and add a base (e.g., triethylamine) to deprotonate the hydroxyl group.
-
Add the nicotinoyl chloride dropwise to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Purify the final product using column chromatography on silica gel.
Caption: General synthesis workflow for N-(arylmethoxy)-2-chloronicotinamides.
In Vitro Herbicidal Activity Assay (Lemna paucicostata)
This assay provides a rapid and sensitive method for determining the herbicidal activity of compounds.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in a nutrient medium.
-
Plant Culture: Culture Lemna paucicostata under controlled conditions of light, temperature, and photoperiod.
-
Treatment: Transfer healthy, uniform fronds of L. paucicostata into wells of a multi-well plate containing the test solutions. Include a solvent control and a positive control (a known herbicide).
-
Incubation: Incubate the plates under the same controlled conditions for a specified period (e.g., 7 days).
-
Assessment: Determine the herbicidal effect by measuring the inhibition of frond growth or by quantifying the chlorophyll content.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides is significantly influenced by the substituents on the aryl ring.[1][7] The presence of electron-withdrawing groups, such as chlorine atoms, on the benzyl moiety generally enhances herbicidal activity.[1][2][7] This is exemplified by the high potency of compound 5f , which possesses a 3,4-dichlorobenzyl group. These substitutions likely influence the compound's binding affinity to the auxin receptor, as well as its physicochemical properties, such as lipophilicity, which affects its uptake and translocation within the plant. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for designing even more potent derivatives.
Conclusion and Future Directions
Nicotinic acid derivatives, particularly the N-(arylmethoxy)-2-chloronicotinamides, represent a highly promising class of herbicides. Their potent, broad-spectrum activity, coupled with a mode of action that is a valuable tool for managing weed resistance, positions them as strong candidates for further development. Future research should focus on:
-
Optimizing the chemical scaffold to enhance efficacy and selectivity.
-
Conducting field trials to evaluate performance under real-world agricultural conditions.
-
Investigating the environmental fate and toxicological profile of lead compounds to ensure their safety and sustainability.
The insights and protocols presented in this guide offer a solid foundation for advancing the discovery and development of the next generation of nicotinic acid-based herbicides.
References
- 1. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. ejournal.um.edu.my [ejournal.um.edu.my]
Safety Operating Guide
Comprehensive Disposal Protocol for 6-Chloro-4-(trifluoromethyl)nicotinic Acid
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our products but also the safety and regulatory compliance of the researchers who use them. This document provides a detailed, authoritative guide for the proper disposal of 6-Chloro-4-(trifluoromethyl)nicotinic acid, a halogenated organic compound. The procedures outlined below are designed to protect laboratory personnel, the community, and the environment by adhering to strict safety and regulatory standards.
Hazard Assessment and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step in its safe management. This compound is classified with several key hazards that dictate its handling and disposal requirements.
Primary Hazards:
-
Skin and Eye Irritation: The compound is a Category 2 irritant, capable of causing significant skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: As a Category 3 specific target organ toxicant, inhalation of the dust may cause respiratory system irritation.[1][2]
-
Aquatic Toxicity: While data may be limited for this specific compound, related nicotinic acid derivatives can be harmful to aquatic life, necessitating containment from environmental release.[3][4]
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling this compound, including during waste packaging and spill cleanup.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles or glasses | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] Protects against dust particles and potential splashes. |
| Hand | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if dust cannot be controlled at the source (e.g., outside a fume hood) or if exposure limits are exceeded.[2][5][6] |
All handling of the solid chemical, including weighing and preparing for disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] An eyewash station and safety shower must be readily accessible.[2][5]
First Aid Measures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is a Halogenated Organic Compound (HOC) due to the presence of both chlorine and fluorine atoms. This classification is critical for regulatory compliance.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing HOCs at a concentration of 1,000 mg/kg or more are subject to stringent treatment standards and land disposal restrictions.[7] Therefore, this chemical and any materials significantly contaminated with it must be treated as hazardous waste .
Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Solids."
-
Prevent Mixing: Never mix this waste with non-halogenated waste streams.[8] Mixing non-hazardous or non-halogenated waste into a halogenated container renders the entire volume as halogenated hazardous waste, significantly increasing disposal costs and complexity.
-
Avoid Incompatibles: Do not mix with strong bases, amines, or strong oxidizing agents, as this could lead to hazardous reactions.[2]
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple disposal; it is a structured process of containment, documentation, and transfer to a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][3][9]
Step 1: Container Selection and Labeling
-
Container: Use a sturdy, chemically compatible container with a tightly sealing screw cap. A high-density polyethylene (HDPE) container is a suitable choice. The original product container, if in good condition, can be used.[9]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents if it's a mixed waste
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started
-
Step 2: On-Site Collection and Storage
-
Carefully transfer waste solids into the designated, labeled container, minimizing the creation of dust.[3]
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][9]
-
Store the container in a designated satellite accumulation area within or near the laboratory. This area should be well-ventilated, away from heat or ignition sources, and in secondary containment to control any potential spills.[9]
Step 3: Disposal of Contaminated Materials
-
Personal Protective Equipment: Used gloves, weigh boats, and other disposable items contaminated with the chemical must be placed in the same halogenated solid waste container.
-
Glassware: Contaminated glassware should be decontaminated before washing. The initial rinses must be collected as hazardous waste (see Step 4).
-
Spill Cleanup Materials: Absorbents and other materials used to clean up spills of this chemical are also considered hazardous waste and must be disposed of in the same container.[9]
Step 4: Decontamination of Empty Containers
The original product container is not "empty" until it has been properly decontaminated. Trivial amounts of residue can render it a hazardous waste.[9]
-
Thoroughly empty any remaining solid into the hazardous waste container.
-
Rinse the container with a suitable solvent (e.g., acetone or methanol) three times.
-
The first rinse (and for highly toxic chemicals, the first three rinses) must be collected as liquid halogenated hazardous waste. [9] Do not pour it down the drain.
-
Once triple-rinsed, the container can be air-dried and disposed of as non-hazardous solid waste, or recycled, depending on institutional policy.
Step 5: Arranging for Final Disposal
The final and most critical step is to transfer the waste to a licensed environmental services contractor. Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Method: The accepted and required disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[3][10]
-
Causality: This method is necessary because it provides the energy required to break the strong carbon-halogen bonds. The process is equipped with afterburners and scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen chloride, hydrogen fluoride) that are generated during combustion, preventing their release into the atmosphere.[3][10]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the full PPE outlined in Section 1.1, including respiratory protection if necessary.
-
Contain and Clean: Gently sweep up the solid material, avoiding dust generation.[1][2] Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department as per your laboratory's safety plan.
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
